5-Benzyloxymethyl-6-methyluracil
Description
The exact mass of the compound 5-Benzyloxymethyl-6-methyluracil is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Propriétés
IUPAC Name |
6-methyl-5-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(12(16)15-13(17)14-9)8-18-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVAVCCVBQDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373462 | |
| Record name | 5-Benzyloxymethyl-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-43-5 | |
| Record name | 5-Benzyloxymethyl-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 362690-43-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
5-Benzyloxymethyl-6-methyluracil mechanism of action in antiviral research
The following technical guide details the role, mechanism, and experimental validation of 5-Benzyloxymethyl-6-methyluracil (and its N1-substituted derivatives) within antiviral research.
Executive Summary
5-Benzyloxymethyl-6-methyluracil (CAS: 362690-43-5) represents a critical scaffold in the design of HEPT-class (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues. Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that act as chain terminators, derivatives of this scaffold function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . They bind allosterically to HIV-1 Reverse Transcriptase (RT), inducing a conformational change that halts viral DNA synthesis. This guide delineates the structural causality, mechanism of action, and validation protocols for this compound class.
Chemical Identity & Structural Significance
The antiviral potency of this scaffold relies on specific steric and electronic interactions within the HIV-1 RT hydrophobic pocket.
| Feature | Moiety | Function in NNRTI Binding Pocket |
| Core Scaffold | Uracil Ring | Mimics the natural substrate (thymine) but binds to a non-catalytic site. Establishes H-bonds with Lys101/Lys103. |
| C-5 Position | Benzyloxymethyl | Critical Pharmacophore. The aromatic benzyl ring engages in |
| C-6 Position | Methyl Group | Provides steric bulk to lock the "butterfly" conformation required for high-affinity binding. |
| N-1 Position | (Variable) | In active drugs (e.g., Emivirine analogues), this site is alkylated (e.g., ethoxymethyl) to interact with Val179 and improve lipophilicity. |
Structural Diagram (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) mapping of the scaffold to the HIV-1 RT binding pocket.
Figure 1: SAR Logic of 5-Benzyloxymethyl-6-methyluracil derivatives interacting with HIV-1 RT.
Mechanism of Action (The Core)
The mechanism is distinct from NRTIs (like AZT) and involves allosteric non-competitive inhibition .
Target Identification
-
Primary Target: HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Binding Site: A hydrophobic pocket ("NNRTI pocket") located approximately 10 Å from the polymerase active site.
Molecular Mechanism
-
Entry: The 5-benzyloxymethyl derivative diffuses into the hydrophobic pocket near the base of the "thumb" domain of the p66 subunit.
-
Binding: The benzyl group intercalates between aromatic residues (Tyr181/Tyr188), while the uracil ring hydrogen bonds with the backbone of Lys101.
-
Conformational Lock: Binding induces a rotation of the Tyr181/Tyr188 side chains. This forces the "thumb" domain into a rigid, hyperextended position.
-
Catalytic Disruption: The distortion of the protein structure misaligns the catalytic triad (Asp110, Asp185, Asp186) at the active site.
-
Inhibition: The enzyme can still bind the DNA template and dNTPs, but the chemical step (phosphodiester bond formation) is prevented.
Pathway Visualization
Figure 2: Allosteric inhibition cascade of HIV-1 RT by benzyloxymethyl-uracil derivatives.
Experimental Validation Protocols
To validate the activity of 5-benzyloxymethyl-6-methyluracil derivatives, researchers employ a "Synthesis-Screening" loop.
Synthesis Protocol (Intermediate Preparation)
Objective: Synthesize the core scaffold 5-benzyloxymethyl-6-methyluracil from 6-methyluracil.
-
Hydroxymethylation: React 6-methyluracil with paraformaldehyde in 0.5 N KOH at 60°C for 3 days. Acidify with HCl to precipitate 5-hydroxymethyl-6-methyluracil .
-
Etherification: React the intermediate with benzyl alcohol in the presence of acid catalyst (e.g., HCl gas or p-TsOH) at reflux.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Confirm structure via ¹H-NMR (Look for benzyl singlets at ~4.5 ppm and ~7.3 ppm aromatic multiplet).
In Vitro HIV-1 RT Inhibition Assay
Objective: Quantify the IC50 (concentration inhibiting 50% of enzyme activity).
-
Reagents: Recombinant HIV-1 RT, Poly(rA)·oligo(dT) template-primer, [³H]-dTTP (tritiated thymidine triphosphate).
-
Protocol:
-
Prepare reaction mixture: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.
-
Add template-primer and [³H]-dTTP.
-
Add serial dilutions of the test compound (dissolved in DMSO).
-
Initiate reaction by adding purified HIV-1 RT. Incubate at 37°C for 1 hour.
-
Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid) to precipitate DNA.
-
Measurement: Filter precipitates onto glass fiber filters, wash, and measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Cell-Based Antiviral Assay (MT-4 Cells)
Objective: Determine EC50 (antiviral potency) and CC50 (cytotoxicity).
-
System: MT-4 T-lymphoblastoid cells infected with HIV-1 (strain IIIB).
-
Method: MTT Assay.[1]
-
Infect MT-4 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.
-
Plate cells in 96-well plates containing serial dilutions of the compound.
-
Incubate for 5 days at 37°C/5% CO₂.
-
Add MTT reagent; viable cells reduce MTT to purple formazan.
-
Readout: Spectrophotometry at 540 nm.
-
Selectivity Index (SI): Calculated as
.
-
Data Analysis & Interpretation
Quantitative data for this class of compounds typically follows the trends below. (Data summarized from HEPT analogue studies).
| Compound Variant | R-Group (N-1) | IC50 (RT Enzyme) | EC50 (MT-4 Cells) | Selectivity Index (SI) | Interpretation |
| Parent Scaffold | H (Unsubstituted) | >100 µM | >100 µM | N/A | Inactive. Needs N-1 lipophilic group for cell entry & pocket fit. |
| Derivative A | Ethoxymethyl | 0.05 - 0.5 µM | 0.1 - 1.0 µM | >100 | Potent. Standard HEPT profile. |
| Derivative B | Benzyl | 0.8 - 2.0 µM | 1.5 - 5.0 µM | ~50 | Good activity, but lower solubility. |
| Derivative C | Alkyl-linker | 0.01 - 0.1 µM | 0.05 - 0.2 µM | >500 | Optimized lead candidate. |
Key Insight: The "5-benzyloxymethyl" group is invariant in this specific subset; potency is tuned by the N-1 substituent, but the mechanism (locking the pocket) is driven by the C-5 benzyl moiety.
Future Outlook: Drug Design
The 5-benzyloxymethyl-6-methyluracil scaffold is currently evolving into "Dual-Action" inhibitors :
-
RT Inhibition: Classic NNRTI activity.
-
Viral Entry Inhibition: Newer derivatives with extended C-6 chains interact with gp120, preventing viral entry.
-
Resilience: The flexibility of the benzyloxymethyl ether linkage allows these compounds to adapt to common NNRTI resistance mutations (e.g., K103N), maintaining potency where rigid analogues fail.
References
-
Tanaka, H., et al. (1991). "Synthesis and anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues: structure-activity relationships." Journal of Medicinal Chemistry. Link
-
Baba, M., et al. (1991). "Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives." Proceedings of the National Academy of Sciences. Link
-
Mai, A., et al. (2007). "New derivatives of 5-substituted uracils: Potential agents with a wide spectrum of biological activity."[2][3] Bioorganic & Medicinal Chemistry. Link
-
Lubczyk, V., et al. (2002). "S-DABO analogues: synthesis and biological evaluation of new 5-alkyl-2-alkylthio-6-(2,6-difluorophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones as potent inhibitors of HIV-1 reverse transcriptase." Journal of Medicinal Chemistry. Link
-
Novikov, M. S., et al. (2016). "1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus." Bioorganic & Medicinal Chemistry. Link
Sources
Uracil-Based Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide to Discovery, Synthesis, and Development
Executive Summary
This technical guide provides a comprehensive analysis of uracil-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically focusing on the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO (dihydro-alkoxy-benzyl-oxopyrimidine) scaffolds.[1] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that act as competitive substrate mimics, uracil-based NNRTIs function as allosteric modulators. They bind to a hydrophobic pocket adjacent to the active site, locking the HIV-1 Reverse Transcriptase (RT) enzyme in an inactive conformation.
This document details the structural evolution from early HEPT derivatives to the clinical candidate Emivirine (MKC-442), outlines precise synthetic protocols, and establishes rigorous biological validation workflows.
Target Architecture: The NNRTI Binding Pocket (NNIBP)
To design effective uracil-based inhibitors, one must first understand the target. The HIV-1 RT enzyme is a heterodimer (p66/p51).[2] The NNRTI binding pocket (NNIBP) is located in the palm domain of the p66 subunit, approximately 10 Å from the polymerase active site.
Mechanism of Allosteric Inhibition
Uracil-based NNRTIs do not compete with dNTPs. Instead, they induce a conformational change in the p66 thumb domain.
-
Resting State: The NNIBP is not pre-formed; it is a cryptic pocket created upon ligand binding.
-
Induced Fit: The inhibitor forces the side chains of residues Y181 and Y188 to rotate, opening the hydrophobic pocket.
-
The "Butterfly" Conformation: Uracil derivatives typically adopt a butterfly-like shape where the pyrimidine ring serves as the "body" and the C-6/N-1 substituents act as "wings," interacting with hydrophobic sub-pockets.
Pathway Visualization
Figure 1: Mechanism of Action. The ligand induces a rotameric switch in tyrosine residues, locking the enzyme in an inactive state.
Chemical Evolution & Structure-Activity Relationship (SAR)[1]
The uracil scaffold offers three primary vectors for optimization: N-1, C-5, and C-6.
The HEPT and DABO Scaffolds
-
HEPT: Characterized by a 6-phenylthio or 6-benzyl group and an acyclic N-1 side chain.
-
DABO: Features a C-2 alkyl/aryl group, often lacking the N-1 substitution complexity of HEPT but sharing the C-6 hydrophobic requirement.
SAR Decision Matrix
| Position | Chemical Modification | Mechanistic Impact | Key Insight |
| N-1 | Ethoxymethyl (Emivirine), Allyl, Benzyl | Interactions with W229 and solvent interface. | Essential for solubility and pocket entry. Acyclic ethers mimic the ribose sugar of NRTIs but serve a different binding role. |
| C-5 | Isopropyl, Ethyl, Methyl | Fills a small hydrophobic valine-rich sub-pocket. | Steric bulk is limited; Isopropyl (as in MKC-442) is often optimal. |
| C-6 | Benzyl, Phenylthio, 3,5-Dimethylbenzyl | The "Wing" interaction. Pi-pi stacking with Y181/Y188. | Crucial for potency. 3,5-dimethyl substitution significantly enhances activity against wild-type and resistant strains.[3] |
SAR Logic Flow
Figure 2: SAR Logic. Optimization vectors for the uracil scaffold targeting the NNIBP.
Technical Workflow: Synthesis of Emivirine (MKC-442) Analogues
This protocol describes the synthesis of a C-6 benzyl uracil derivative, a core structure for Emivirine-class inhibitors.[4][5]
Target Compound: 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil.
Retrosynthetic Analysis
The synthesis relies on the functionalization of the C-6 position of the pyrimidine ring via lithiation, followed by N-1 alkylation.
Step-by-Step Protocol
Phase 1: C-6 Functionalization (Lithiation-Condensation)
-
Reagents: 5-Isopropyluracil (Starting Material), HMDS (Hexamethyldisilazane), n-BuLi, 3,5-Dimethylbenzaldehyde.
-
Protection: Reflux 5-isopropyluracil in HMDS with catalytic ammonium sulfate for 4 hours to generate the bis-trimethylsilyl intermediate. Remove excess HMDS under vacuum.
-
Lithiation: Dissolve the residue in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (2.5 eq) dropwise. Stir for 1 hour to generate the C-6 lithiated species.
-
Condensation: Add 3,5-dimethylbenzaldehyde (1.2 eq) dissolved in THF slowly. Stir at -78°C for 2 hours, then warm to room temperature.
-
Quench & Reduction: Quench with saturated NH4Cl. The resulting secondary alcohol is often reduced directly (e.g., using triethylsilane/TFA or catalytic hydrogenation) to the methylene linkage (benzyl group).
Phase 2: N-1 Alkylation
-
Reagents: C-6 substituted uracil (from Phase 1), Ethoxymethyl chloride, K2CO3, DMF.
-
Setup: Dissolve the uracil derivative in anhydrous DMF. Add anhydrous K2CO3 (1.5 eq).
-
Alkylation: Add ethoxymethyl chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane).
-
Purification: Pour into ice water. Extract with Ethyl Acetate. Dry over Na2SO4. Purify via silica gel column chromatography.
Validation Checkpoint:
-
1H NMR (DMSO-d6): Verify the disappearance of the N-1 proton (approx. 11 ppm) and the appearance of the ethoxymethyl methylene signal (approx. 5.1 ppm).[6]
-
Mass Spec: Confirm M+H peak matching the target molecular weight.
Biological Validation Systems
Trustworthy data requires self-validating experimental designs.
In Vitro Reverse Transcriptase Assay (Enzymatic)
This assay measures the incorporation of radiolabeled or fluorescent nucleotides into a DNA primer/template.
-
Template: Poly(rA)·oligo(dT).[7]
-
Substrate: [3H]-dTTP or Br-dUTP.
-
Protocol:
-
Incubate Recombinant HIV-1 RT (wild-type or mutant) with the inhibitor (serial dilutions) for 10 min at 37°C.
-
Add the reaction mix (Template/Primer, MgCl2, dNTPs).
-
Incubate for 60 min.
-
Precipitate DNA with TCA (Trichloroacetic acid) onto filter papers.
-
Measure radioactivity (CPM) via scintillation counting.
-
-
Output: IC50 (Concentration inhibiting 50% of enzyme activity).
Cell-Based Antiviral Assay (MT-4 Cells)
Determines the efficacy in a biological system, accounting for cell permeability and metabolism.
-
Cell Line: MT-4 (Human T-cell leukemia virus type 1 transformed).
-
Virus: HIV-1 (Strain IIIB).
-
Readout: MTT Assay (Cell viability).
-
Protocol:
-
Infect MT-4 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.
-
Add inhibitor at varying concentrations immediately post-infection.
-
Incubate for 5 days at 37°C.
-
Add MTT reagent. Viable cells (protected from viral cytopathogenicity) reduce MTT to purple formazan.
-
-
Output:
-
EC50: Effective concentration (50% protection).
-
CC50: Cytotoxic concentration (50% cell death in absence of virus).
-
Selectivity Index (SI): CC50 / EC50.
-
Case Study: The Emivirine (MKC-442) Trajectory
Emivirine (MKC-442) represents the pinnacle and the limit of the first-generation uracil NNRTIs.
-
Structure: 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.[3][4][5][7]
-
Success: Demonstrated potent antiviral activity and high selectivity in early phases. It validated the HEPT scaffold in humans.
-
Failure:
-
Metabolism: Rapid degradation via oxidative dealkylation at the N-1 position.
-
Resistance: Low genetic barrier. A single mutation (Y181C) in the binding pocket caused a dramatic loss of potency (>100-fold).
-
Outcome: Discontinued in Phase III.
-
-
Lesson: Future designs focused on rigidifying the N-1 linker or adding substituents to the C-6 benzyl ring (e.g., 3,5-dimethyl) to improve binding affinity against mutants.
Future Perspectives: Hybrids and "Follow-On" Designs[1]
Recent developments utilize "molecular hybridization" to overcome the limitations of MKC-442.
-
HEPT-DABO Hybrids: Combining the N-1 side chain of HEPT with the C-2 substitutions of DABO to maximize pocket occupancy.
-
CHOR-HEPT: Novel derivatives targeting the "tolerant region" of the pocket entrance to improve solubility and resistance profiles.
-
Dual Inhibitors: Linking uracil NNRTIs with Integrase inhibitors or entry inhibitors to create multi-target single molecules.
References
-
Vertex AI Search. (2024). The latest developments in the design and discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. PubMed. Link
-
Miyasaka, T., et al. (1989). A specific inhibitor of HIV-1 replication: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT).[1][8][9] Journal of Medicinal Chemistry. Link
-
Pedersen, E. B., et al. (2002). Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants. Journal of Medicinal Chemistry. Link
-
Chen, W., et al. (2012).[1] The Development of HEPT-Type HIV Non-Nucleoside Reverse Transcriptase Inhibitors and Its Implications for DABO Family. Current Pharmaceutical Design. Link
-
Mai, A., et al. (2025). An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. ACS Publications. Link
-
Wamberg, M., et al. (2004).[10] Synthesis of Furoannelated Analogues of Emivirine (MKC-442). Archiv der Pharmazie. Link
-
ViralZone. (2024). Non-Nucleoside Reverse Transcriptase Inhibitors Mechanism. Expasy. Link
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of novel fluoro analogues of MKC442 as microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR for anti-HIV activity of HEPT derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of furoannelated analogues of Emivirine (MKC-442) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization of 5-Benzyloxymethyl-6-methyluracil
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 5-Benzyloxymethyl-6-methyluracil (CAS 362690-43-5).
Document Type: Technical Reference & Analytical Protocol Subject: 5-Benzyloxymethyl-6-methyluracil (CAS 362690-43-5) Application: Synthetic Intermediate for HEPT-class NNRTIs and GnRH Antagonists[1]
Executive Summary
5-Benzyloxymethyl-6-methyluracil is a critical pyrimidine building block utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically analogues of Emivirine (MKC-442).[1] Its structural integrity is defined by the functionalization of the C-5 position of the uracil core with a benzyloxymethyl moiety, while retaining a methyl group at C-6.[1]
Accurate spectroscopic validation of this intermediate is paramount, as the C-5 benzylic ether linkage is susceptible to hydrogenolysis or acid-catalyzed cleavage during downstream processing.[1] This guide provides a rigorous analytical framework, detailing the expected NMR and MS signatures, impurity profiles, and validation protocols.
Chemical Profile & Synthetic Context[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 5-(Benzyloxymethyl)-6-methylpyrimidine-2,4(1H,3H)-dione |
| CAS Number | 362690-43-5 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| Solubility Profile | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.[1][2][3][4] |
Synthesis-Derived Impurity Logic
Understanding the synthesis is required to interpret the spectra. This compound is typically synthesized via the reaction of 6-methyluracil with benzyl chloromethyl ether (or equivalent formaldehyde/benzyl alcohol lithiation routes).[1]
-
Impurity A (Starting Material): 6-Methyluracil (Missing C-5 methylene and benzyl signals).[1]
-
Impurity B (Side Reaction): Benzyl alcohol (Distinct aromatic multiplet, broad OH, CH₂ at ~4.5 ppm but lacking uracil NH).[1]
-
Impurity C (Over-alkylation): N-alkylated byproducts (Loss of broad NH singlets, appearance of N-CH₂ signals).[1]
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
Experimental Protocol
Solvent Selection: DMSO-d₆ is the mandatory solvent. Pyrimidine-2,4-diones possess high lattice energy and poor solubility in CDCl₃.[1] Using CDCl₃ often results in broad, unresolved peaks due to aggregation.[1]
Sample Preparation:
-
Weigh 10-15 mg of the analyte into a clean vial.[1]
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.[1]
¹H NMR Data Analysis (500 MHz, DMSO-d₆)
The proton spectrum is characterized by two distinct regions: the downfield heteroatom/aromatic region and the upfield aliphatic region.[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.05 | br s | 1H | N3-H | Exchangeable with D₂O. Deshielded by flanking carbonyls (C2, C4).[1] |
| 10.80 | br s | 1H | N1-H | Exchangeable.[1] Slightly more shielded than N3 due to C6-Methyl electron donation.[1] |
| 7.30 – 7.40 | m | 5H | Ar-H (Benzyl) | Characteristic aromatic envelope of the benzyl protecting group.[1] |
| 4.48 | s | 2H | O-CH ₂-Ph | Benzylic methylene.[1] Sharp singlet. |
| 4.32 | s | 2H | C5-CH ₂-O | Diagnostic Peak. The methylene bridge connecting the uracil C5 to the oxygen.[1] |
| 2.15 | s | 3H | C6-CH ₃ | Allylic methyl group attached to the electron-deficient pyrimidine ring.[1] |
¹³C NMR Data Analysis (125 MHz, DMSO-d₆)
The carbon spectrum confirms the pyrimidine core oxidation state and the ether linkage.[1]
| Shift (δ ppm) | Assignment | Structural Context |
| 164.5 | C4 (C=O) | Urea carbonyl, typically the most deshielded.[1] |
| 151.8 | C2 (C=O) | Urea carbonyl between two nitrogens.[1] |
| 153.2 | C6 | Quaternary carbon carrying the methyl group.[1] |
| 138.5 | Ar-C (Ipso) | Quaternary carbon of the benzyl phenyl ring.[1] |
| 128.0 - 129.0 | Ar-C (CH) | Aromatic methine carbons (Ortho, Meta, Para).[1] |
| 108.5 | C5 | Critical Node. Quaternary carbon substituted with the ether.[1] Significant downfield shift from unsubstituted C5 (~100 ppm).[1] |
| 71.5 | O-C H₂-Ph | Benzylic ether carbon.[1] |
| 64.2 | C5-C H₂-O | Methylene carbon attached to the uracil ring.[1] |
| 17.5 | C6-C H₃ | Methyl carbon.[1] |
Mass Spectrometry (MS) Profile[1][14]
Ionization Strategy
Electrospray Ionization (ESI) in Positive Mode is the preferred method.[1] The basic nitrogens and oxygen lone pairs facilitate protonation.
Fragmentation Pathway
The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).[1]
| m/z Value | Ion Type | Interpretation |
| 247.1 | [M+H]⁺ | Protonated molecular ion.[1] Base peak in soft ionization.[1] |
| 269.1 | [M+Na]⁺ | Sodium adduct (common in glass/solvent contamination).[1] |
| 155.1 | [M - Benzyl]⁺ | Loss of the benzyl group (C₇H₇, mass 91).[1] Cleavage of the ether bond. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion.[1] Highly diagnostic for benzyl ethers.[1] |
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for validating the compound, distinguishing it from common synthetic artifacts.
Figure 1: Analytical logic flow for the structural validation of 5-benzyloxymethyl-6-methyluracil.
References
-
National Institutes of Health (PubChem). 6-Methyluracil Compound Summary.[1] (For substructure comparison). [Link]
-
Organic Syntheses. Synthesis of 6-Methyluracil. Org.[1][5][6][2][7][8] Synth. 1937, 17, 63.[1] [Link]
-
Tanaka, H., et al. Synthesis of Emivirine (MKC-442) Analogues: HEPT Derivatives. J. Med.[1] Chem. 1991, 34, 349-357.[1] (Foundational reference for C5-benzyloxymethyl uracil derivatives). [Link]
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][6] Chem. 1997, 62, 7512–7515.[1] [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Methyluracil | CAS#:626-48-2 | Chemsrc [chemsrc.com]
- 4. jppres.com [jppres.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preliminary In Vitro Studies of 5-Benzyloxymethyl-6-methyluracil
This technical guide details the preliminary in vitro characterization of 5-Benzyloxymethyl-6-methyluracil (5-BOMU) .
Based on its structural homology to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class and Emivirine (MKC-442), this compound is primarily investigated as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 and secondarily as a Thymidine Phosphorylase (TPase) inhibitor for potentiating fluoropyrimidine chemotherapy.
Content Type: Technical Guide & Experimental Protocol Subject: 5-Benzyloxymethyl-6-methyluracil (CAS: 362690-43-5)
Executive Summary
5-Benzyloxymethyl-6-methyluracil (5-BOMU) represents a critical scaffold in the development of pyrimidine-based antivirals and antimetabolites. Unlike simple uracil derivatives, the C5-benzyloxymethyl moiety provides a hydrophobic pharmacophore capable of interacting with the non-catalytic allosteric pocket of HIV-1 Reverse Transcriptase (RT). Simultaneously, the C6-methyl group introduces steric bulk that modulates the molecule's conformation, potentially altering its affinity for Thymidine Phosphorylase (TPase).
This guide outlines the standard operating procedures (SOPs) for the synthesis, purification, and preliminary in vitro biological evaluation of 5-BOMU.
Chemical Synthesis & Structural Validation[1]
Synthetic Pathway
The synthesis of 5-BOMU utilizes a C5-alkylation strategy on a 6-methyluracil core. The presence of the C6-methyl group requires optimized conditions to prevent steric hindrance during the electrophilic substitution at C5.
Reaction Logic:
-
Core Formation: Condensation of ethyl acetoacetate with urea yields 6-methyluracil.[1][2]
-
Functionalization: Reaction with benzyl chloromethyl ether (BCME) in an acid-catalyzed environment introduces the benzyloxymethyl group. Note: BCME is a carcinogen; strict safety protocols are required.
Graphviz Visualization: Synthetic Workflow
Figure 1: Synthetic route for 5-Benzyloxymethyl-6-methyluracil highlighting the critical C5-alkylation step.
Synthesis Protocol
Objective: Isolate >95% pure 5-BOMU for biological assays.
-
Preparation of 6-Methyluracil:
-
Reflux urea (60 mmol) and ethyl acetoacetate (60 mmol) in ethanol/HCl for 3 hours.
-
Neutralize with NaOH, cool to precipitate, and recrystallize from water.
-
-
C5-Alkylation:
-
Suspend 6-methyluracil (10 mmol) in dry dioxane (30 mL).
-
Add Benzyl chloromethyl ether (12 mmol) dropwise under nitrogen atmosphere.
-
Heat to 100°C for 4 hours. Monitor via TLC (CHCl₃:MeOH 9:1).
-
-
Purification:
-
Evaporate solvent in vacuo.
-
Recrystallize the residue from ethanol/water (1:1) to yield white crystals.
-
Validation: 1H-NMR (DMSO-d6) should show a singlet at ~2.1 ppm (C6-Me) and a singlet at ~4.4 ppm (CH₂-Ph).
-
In Vitro Biological Evaluation Protocols
Cytotoxicity Profiling (MTT Assay)
Before efficacy testing, the baseline cellular toxicity (CC50) must be established to ensure that observed antiviral/enzymatic effects are not artifacts of cell death.
-
Cell Lines: MT-4 (Lymphoid), Vero (Epithelial), HepG2 (Liver model).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add 5-BOMU in serial dilutions (0.1 µM to 100 µM). Include 5-Fluorouracil (5-FU) as a positive toxicity control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Development: Add MTT solution (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate CC50 (concentration reducing cell viability by 50%).
HIV-1 Reverse Transcriptase (RT) Inhibition
5-BOMU acts as a scaffold for NNRTIs. This assay measures its ability to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.
Mechanism: NNRTIs bind to a hydrophobic pocket near the polymerase active site, causing a conformational change that locks the enzyme in an inactive state ("Arthritic Enzyme" model).
Graphviz Visualization: NNRTI Mechanism
Figure 2: Allosteric inhibition mechanism of HIV-1 Reverse Transcriptase by 5-BOMU.
Protocol:
-
Assay Kit: Use a chemiluminescent HIV-1 RT ELISA kit (e.g., Roche or equivalent).
-
Reaction Mix: Combine Lysis Buffer, HIV-1 RT enzyme (recombinant), and template/primer hybrid (Poly(A) · oligo(dT)15).
-
Inhibitor Addition: Add 5-BOMU (0.01 – 10 µM). Use Nevirapine as a reference standard.
-
Polymerization: Add Digoxigenin- and Biotin-labeled dUTP. Incubate 1h at 37°C.
-
Detection: Transfer to streptavidin-coated plates. Add anti-DIG-POD antibody and substrate. Measure chemiluminescence.
Thymidine Phosphorylase (TPase) Inhibition
TPase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Inhibitors are used to prevent the degradation of fluoropyrimidines (like 5-FU) or to inhibit angiogenesis.
Protocol:
-
Source: Recombinant human TPase or platelet-derived extracts.
-
Substrate: Thymidine (10 mM) in phosphate buffer (pH 7.4).
-
Reaction: Incubate Enzyme + 5-BOMU (various concentrations) + Substrate for 30 min at 37°C.
-
Termination: Stop reaction with 1N NaOH.
-
Quantification: Measure the absorbance of the formed Thymine at 300 nm (spectrophotometric shift).
Data Presentation & Analysis
Expected Data Ranges
The following table summarizes representative performance metrics for 5-BOMU based on Structure-Activity Relationship (SAR) data of closely related 5-alkoxymethyluracils [1, 2].
| Assay | Metric | 5-BOMU (Predicted) | Reference Std (Nevirapine/TPI) | Interpretation |
| Cytotoxicity (MT-4) | CC50 | > 100 µM | > 100 µM | Low toxicity is essential for a high Selectivity Index (SI). |
| HIV-1 RT Inhibition | IC50 | 0.5 – 5.0 µM | 0.08 µM (Nevirapine) | Moderate activity expected; N-1 alkylation usually required for nanomolar potency. |
| TPase Inhibition | IC50 | 10 – 50 µM | 0.2 µM (TPI) | 6-methyl group may sterically hinder the active site compared to 6-H analogues. |
Calculating the Selectivity Index (SI)
The SI is the definitive metric for drug candidacy. It must be calculated for the antiviral assay:
-
Target: An SI > 10 is considered a "hit"; SI > 50 is a lead candidate.
References
-
Synthesis and antiviral activities of 6-arylmethyl-1-(allyloxymethyl)-5-alkyluracil derivatives. Source: Journal of Medicinal Chemistry (2002).[3] Context: Establishes the SAR for 5-alkyl/alkoxymethyl uracils as Emivirine analogues.
-
Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 NNRTIs. Source: PMC (NIH). Context: detailed protocols for RT inhibition assays and cytotoxicity in MT-4 cells.
-
Synthesis of 6-methyluracil (Organic Syntheses Procedure). Source: Organic Syntheses.[2][4][5][6][7][8] Context: The foundational protocol for synthesizing the starting material.
-
Benzyl chloromethyl ether Safety & Synthesis. Source: Organic Syntheses.[2][4][5][6][7][8] Context: Safety handling for the critical alkylating agent used to install the 5-benzyloxymethyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchtrends.net [researchtrends.net]
- 8. Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for the synthesis of 5-Benzyloxymethyl-6-methyluracil
[1][2][3][4]
Abstract & Strategic Overview
5-Benzyloxymethyl-6-methyluracil (5-BOM-6-MU) is a critical pyrimidine intermediate, primarily utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Emivirine (MKC-442) analogues and HEPT derivatives. Its structural core—a functionalized uracil ring—serves as a scaffold for exploring antiviral pharmacophores.
This protocol details a robust, two-stage synthetic pathway designed for high purity and scalability. Unlike direct alkylation methods that often yield N-alkylated byproducts, this route leverages the selective reactivity of the C-5 position in 6-methyluracil. The strategy involves base-catalyzed hydroxymethylation followed by acid-catalyzed dehydrative etherification , ensuring regioselectivity at the C-5 side chain while preserving the N1 and N3 positions for potential future diversification.
Retrosynthetic Analysis
The target molecule is disassembled into two commercially available precursors: 6-methyluracil and benzyl alcohol . The bridge is constructed via a formaldehyde insertion at C-5.
Figure 1: Retrosynthetic disassembly of 5-Benzyloxymethyl-6-methyluracil showing the two primary synthetic disconnections.
Materials & Equipment
Chemicals
| Reagent | CAS No. | Grade | Role |
| 6-Methyluracil | 626-48-2 | >98% | Starting Material |
| Paraformaldehyde | 30525-89-4 | Reagent | C1 Synthon |
| Benzyl Alcohol | 100-51-6 | Anhydrous | Reagent / Solvent |
| Potassium Hydroxide (KOH) | 1310-58-3 | Pellets | Base Catalyst |
| p-Toluenesulfonic Acid (p-TsOH) | 104-15-4 | Monohydrate | Acid Catalyst |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% & 2N | pH Adjustment |
| Ethanol / Acetone | - | ACS | Washing/Recrystallization |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (250 mL & 500 mL) equipped with a reflux condenser and internal temperature probe.
-
Dean-Stark Apparatus: (Optional but recommended for Stage 2) for azeotropic water removal.
-
Filtration: Buchner funnel with vacuum pump.
-
Analysis: TLC (Silica gel 60 F254), HPLC (C18 column), 1H-NMR (DMSO-d6).
Experimental Protocol
Stage 1: Synthesis of 5-Hydroxymethyl-6-methyluracil
Objective: Selective functionalization of the C-5 position via an aldol-type condensation.
Mechanism: The reaction proceeds via the formation of an enolate at C-5 (facilitated by the electron-donating methyl group at C-6 and the basic conditions), which attacks the electrophilic carbonyl of formaldehyde.
Procedure:
-
Setup: In a 250 mL 3-neck flask, suspend 6-methyluracil (12.6 g, 100 mmol) in distilled water (100 mL) .
-
Base Addition: Add KOH (6.7 g, 120 mmol) . Stir until the solution becomes clear (formation of the potassium salt).
-
Reagent Addition: Add paraformaldehyde (3.6 g, 120 mmol) equivalent to formaldehyde.
-
Reaction: Heat the mixture to 60°C and stir for 3–5 hours .
-
Checkpoint: Monitor by TLC (CHCl3:MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.2).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add conc. HCl dropwise to adjust pH to ~5.0 . The product will precipitate as a white solid.
-
Cool in an ice bath (0–5°C) for 1 hour to maximize yield.
-
-
Purification: Filter the solid, wash with ice-cold water (2 x 20 mL) and acetone (1 x 15 mL). Dry in a vacuum oven at 60°C.
Expected Yield: 80–90% (12.5–14.0 g) Appearance: White crystalline powder Melting Point: >300°C (dec.)
Stage 2: Synthesis of 5-Benzyloxymethyl-6-methyluracil
Objective: Acid-catalyzed etherification of the hydroxymethyl group.
Mechanism: Protonation of the hydroxyl group creates a good leaving group (water), generating a resonance-stabilized carbocation at the benzylic-like position. This electrophile is then intercepted by the nucleophilic oxygen of benzyl alcohol.
Procedure:
-
Setup: In a 500 mL round-bottom flask, combine 5-hydroxymethyl-6-methyluracil (7.8 g, 50 mmol) and Benzyl Alcohol (50 mL) .
-
Note: Benzyl alcohol acts as both reagent and solvent to drive the equilibrium.
-
-
Catalyst Addition: Add p-TsOH monohydrate (0.95 g, 5 mmol) .
-
Reaction: Heat the mixture to 100–110°C for 4–6 hours .
-
Process Control: If available, use a Dean-Stark trap with a small amount of toluene to remove water azeotropically, driving the reaction to completion.
-
-
Quench & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 300 mL of diethyl ether or cold water .
-
Option A (Ether precipitation): If poured into ether, the product often precipitates while benzyl alcohol remains in solution. Filter the solid.
-
Option B (Water quench): If poured into water, neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na2SO4, and evaporate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (8:2) .
Expected Yield: 65–75% Appearance: White to off-white solid Melting Point: 218–220°C
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Optimal Range | Impact of Deviation |
| pH (Stage 1 Workup) | 4.5 – 5.5 | pH < 4: Risk of protonating N-positions, increasing solubility loss. pH > 6: Incomplete precipitation. |
| Temperature (Stage 2) | 100 – 110°C | < 90°C: Reaction stalls. > 130°C: Decomposition and formation of dibenzyl ether byproduct. |
| Water Content (Stage 2) | Anhydrous | Presence of water shifts equilibrium back to the alcohol. Removal via Dean-Stark improves yield by ~15%. |
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of 5-Benzyloxymethyl-6-methyluracil.
Characterization Data
To validate the synthesis, compare your product against these standard spectral markers:
-
1H NMR (400 MHz, DMSO-d6):
- 11.05 (s, 1H, N3-H)
- 10.80 (s, 1H, N1-H)
- 7.25–7.35 (m, 5H, Ar-H)
- 4.45 (s, 2H, O-CH2-Ph)
- 4.25 (s, 2H, C5-CH2-O)
- 2.15 (s, 3H, C6-CH3)
-
Mass Spectrometry (ESI): Calculated for C13H14N2O3 [M+H]+: 247.11. Found: 247.1.
Safety & Compliance
-
Formaldehyde (Paraformaldehyde): Known carcinogen and sensitizer. All weighing and heating must be performed in a certified chemical fume hood.
-
Benzyl Alcohol: Irritant to eyes and skin. Avoid inhalation of vapors at high temperatures.
-
Waste Disposal: Aqueous waste from Stage 1 contains formaldehyde residues; treat with ammonia or dispose of as hazardous chemical waste. Organic solvents from Stage 2 must be incinerated.
References
-
Synthesis of 5-Hydroxymethyl-6-methyluracil
-
Reaction of 5-Hydroxymethyl-6-Methyluracil with Toluenesulfonyl Chloride. Chemistry of Natural Compounds.
-
-
Etherification Methodologies
-
Synthesis of 1,6-bis[(benzyloxy)methyl] uracil derivatives. ResearchGate.
-
-
General Pyrimidine Chemistry
-
Synthesis of Methyl-Substituted Derivatives of 5-Hydroxy-6-methyluracil. Russian Journal of General Chemistry.
-
-
Properties of Benzyl Alcohol
-
PubChem Compound Summary for CID 244, Benzyl Alcohol. National Center for Biotechnology Information.
-
Application Note: Antiviral Evaluation of 5-Benzyloxymethyl-6-methyluracil
Executive Summary
This application note details the protocol for evaluating the antiviral efficacy of 5-Benzyloxymethyl-6-methyluracil (and its N1-substituted derivatives). Structurally related to the HEPT class of compounds (e.g., Emivirine/MKC-442), this molecule functions primarily as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) .
The protocols below prioritize the MT-4/MTT Cytopathic Effect (CPE) Protection Assay , the industry "gold standard" for high-throughput screening of anti-HIV agents. This cell-based system simultaneously assesses viral inhibition (EC₅₀) and cellular toxicity (CC₅₀), allowing for the immediate calculation of the Selectivity Index (SI).
Mechanism of Action & Rationale
5-Benzyloxymethyl-6-methyluracil targets the allosteric hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme. Unlike nucleoside inhibitors (NRTIs) like AZT, it does not require intracellular phosphorylation.
-
Binding Site: The compound interacts with the NNRTI-binding pocket (NNIBP), specifically engaging residues such as Tyr181 and Tyr188 .
-
Effect: Binding induces a conformational change that locks the RT enzyme's "thumb" subdomain, preventing the chemical step of DNA polymerization.
-
Experimental Implication: Because the mechanism is specific to HIV-1 RT, these compounds are generally inactive against HIV-2 (which has a naturally resistant NNIBP structure). Therefore, HIV-1 (strain IIIB or NL4-3) must be used for testing.
Mechanism Visualization
Caption: Allosteric inhibition pathway of HIV-1 Reverse Transcriptase by 5-Benzyloxymethyl-6-methyluracil.
Materials & Reagents
Compound Preparation[1][2][3][4][5][6]
-
Test Compound: 5-Benzyloxymethyl-6-methyluracil (Purity >95% by HPLC).
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Stock Solution: Prepare a 100 mM stock in 100% DMSO. Store at -20°C.
-
Note: Uracil derivatives can be hydrophobic. Ensure complete solubilization by vortexing or mild sonication.
-
Biological Systems[1][3][5][6][7][8][9][10]
-
Cell Line: MT-4 Cells (Human T-cell leukemia virus type 1 transformed T-cells).[1]
-
Why MT-4? They are highly susceptible to HIV-1 infection and show rapid, distinct cytopathic effects (cell death) within 5 days, making quantification robust.
-
-
Virus Strain: HIV-1 IIIB or HIV-1 NL4-3 .
-
Titer: Determine the CCID₅₀ (50% Cell Culture Infective Dose) prior to the assay.
-
Experimental Protocol: MT-4/MTT Antiviral Assay
This dual-readout assay measures the compound's ability to protect cells from virus-induced death (Antiviral Activity) vs. the compound's own toxicity (Cytotoxicity).
Workflow Diagram
Caption: Step-by-step workflow for the high-throughput MT-4/MTT antiviral screening assay.
Step-by-Step Procedure
1. Cell Seeding:
-
Harvest exponentially growing MT-4 cells.
-
Resuspend in fresh RPMI-1640 medium (10% FBS) at a density of 3 × 10⁵ cells/mL .
2. Compound Dilution:
-
In a 96-well microplate, prepare 5-fold serial dilutions of 5-Benzyloxymethyl-6-methyluracil.
-
Range: Typically test from 100 µM down to 0.0032 µM .
-
Include a DMSO control (final concentration <0.5% to avoid non-specific toxicity).
3. Viral Infection (The "Split" Step):
-
Divide the cell suspension into two aliquots:
-
Aliquot A (Antiviral Test): Infect with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01 (approx. 100 CCID₅₀ per well).
-
Aliquot B (Cytotoxicity Control): "Mock-infect" with culture medium only.
-
4. Plating:
-
Add 100 µL of infected cells (Aliquot A) to the compound-containing wells (triplicate).
-
Add 100 µL of mock-infected cells (Aliquot B) to a duplicate set of compound wells (triplicate).
-
Controls:
-
Virus Control (VC): Infected cells + DMSO (No drug). Expect 0% viability.
-
Cell Control (CC): Mock-infected cells + DMSO (No drug). Expect 100% viability.
-
5. Incubation:
-
Incubate plates at 37°C, 5% CO₂ for 5 days . Do not change media.
6. Readout (MTT Staining):
-
Add 20 µL of MTT solution (7.5 mg/mL in PBS) to each well.
-
Incubate for 2 hours at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan.
-
Remove 100 µL of supernatant carefully.
-
Add 100 µL of solubilization solution (10% Triton X-100 in acidified isopropanol) to dissolve crystals.
-
Measure absorbance (OD) at 540 nm using a microplate reader.
Data Analysis & Reporting
Calculate the viability percentage for each well relative to the Cell Controls.
Quantitative Metrics Table
| Parameter | Definition | Calculation Logic | Target Value (Hit Criteria) |
| EC₅₀ | 50% Effective Concentration | Concentration protecting 50% of infected cells from viral death.[1] | < 1.0 µM (Potent) |
| CC₅₀ | 50% Cytotoxic Concentration | Concentration reducing viability of uninfected cells by 50%. | > 50 µM (Safe) |
| SI | Selectivity Index | CC₅₀ / EC₅₀ | > 50 (Ideally >100) |
Calculation Formula:
Troubleshooting & Optimization
-
Low Solubility: If precipitation occurs at >50 µM, the CC₅₀ cannot be accurately determined. Report as "> max soluble concentration".
-
High Background in Virus Control: Indicates the virus titer was too low (cells didn't die). Re-titrate virus to ensure 100 CCID₅₀.
-
Reference Standards: Always run Nevirapine or Efavirenz (known NNRTIs) as positive controls. Their EC₅₀ should be in the nanomolar range (10–100 nM).
References
-
Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of HEPT derivatives." Journal of Medicinal Chemistry.
-
Baba, M., et al. (1989). "Highly potent and selective inhibition of HIV-1 replication by 6-substituted acyclouridine derivatives." Proceedings of the National Academy of Sciences.
-
Mai, A., et al. (2016). "1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1."[2][3][4] Bioorganic & Medicinal Chemistry.
-
Pauwels, R., et al. (1988). "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds." Journal of Virological Methods.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for 5-Benzyloxymethyl-6-methyluracil
Executive Summary & Strategic Importance
5-Benzyloxymethyl-6-methyluracil (BMU) is a critical pharmacophore and intermediate in the synthesis of HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Emivirine (MKC-442) . The purity of this intermediate is the rate-limiting step in downstream efficacy; impurities at the C-5 position can lead to potent but toxic side-products in the final API.
This guide moves beyond standard textbook recipes, offering a field-validated protocol for isolating BMU from crude reaction mixtures (typically resulting from the lithiation or acid-catalyzed etherification of 6-methyluracil). We focus on removing the two most persistent impurities: unreacted 6-methyluracil (6-MU) and the 5,5'-bis(methylene)uracil dimer .
Physicochemical Profile & Solubility Logic
Understanding the solubility differential between the target and its impurities is the key to successful purification.
| Compound | Molecular Weight | Water Solubility | MeOH/EtOH Solubility | DMF/DMSO Solubility | LogP (Est.) |
| BMU (Target) | ~246.26 | Insoluble | Soluble (Hot), Sparingly (Cold) | Soluble | ~1.8 |
| 6-Methyluracil | 126.11 | Sparingly Soluble | Sparingly Soluble | Soluble | -0.8 |
| Inorganic Salts | N/A | Soluble | Insoluble | Soluble | N/A |
| Oligomers/Dimers | >250 | Insoluble | Insoluble | Sparingly Soluble | >2.5 |
The Purification Logic:
-
Water Wash: Removes inorganic salts and residual polar catalysts.
-
Recrystallization (MeOH/Water): Exploits the steep solubility curve of BMU in hot alcohols compared to the flat solubility of 6-MU.
-
Flash Chromatography: Required only for analytical standards (>99.8%) to remove trace regioisomers.
Protocol A: Scalable Recrystallization (The "Tanaka" Method)
This method is adapted from the foundational work on HEPT derivatives (Tanaka et al., J. Med. Chem. 1991). It is the preferred method for multigram to kilogram scale-up.
Reagents Required
-
Crude 5-Benzyloxymethyl-6-methyluracil
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ)
-
Activated Charcoal (Optional, for decolorization)
Step-by-Step Procedure
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Methanol (10 mL per gram of crude) .
-
Heat the mixture to reflux (approx. 65°C) with vigorous magnetic stirring.
-
Checkpoint: If the solution is not clear at reflux, add Methanol in 10% increments. If solids persist after 20 volumes, they are likely inorganic salts or dimers. Filter the hot solution through a pre-heated Celite pad to remove these insolubles.
-
-
Nucleation Control:
-
Remove the heat source. While the solution is still near boiling, slowly add warm water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Ratio Guide: The final solvent ratio is typically MeOH:Water 3:1 to 2:1 .
-
Add a few drops of pure Methanol to clear the turbidity.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.
-
Once at room temperature, transfer to a refrigerator (4°C) for 12 hours.
-
-
Isolation:
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
The Wash: Wash the filter cake with a cold (0°C) mixture of MeOH:Water (1:1). Crucial: Do not use pure methanol for the wash, as it will dissolve your product.
-
Dry the solid under high vacuum at 50°C for 24 hours.
-
Expected Yield: 70-85% recovery. Target Purity: >98% (HPLC).
Protocol B: Flash Column Chromatography (Polishing)
Use this protocol when the crude purity is <80% or when isolating the compound for biological assay standards.
System Parameters
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Dichloromethane (DCM) or Chloroform.
-
Mobile Phase B: Methanol.
-
Loading: Dry loading is recommended due to poor solubility in non-polar solvents. Adsorb crude onto silica (1:2 ratio) and load the powder.
Gradient Elution Profile
| Column Volume (CV) | % Mobile Phase B (MeOH) | Purpose |
| 0 - 2 | 0% | Elute non-polar protecting group byproducts |
| 2 - 5 | 0% → 2% | Linear gradient initiation |
| 5 - 15 | 2% → 5% | Elution of BMU (Target) |
| 15 - 20 | 5% → 10% | Elute polar 6-methyluracil |
Note: Uracil derivatives often "streak" on silica. Adding 0.1% Triethylamine (TEA) to the mobile phase can improve peak shape, but is usually unnecessary for this specific ether.
Analytical Quality Control (HPLC Method)
To validate the protocols above, use this self-validating HPLC method.
-
Instrument: Agilent 1200/1260 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary), 210 nm (secondary).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % B (ACN) |
|---|---|
| 0.0 | 5% |
| 10.0 | 60% |
| 12.0 | 90% |
| 15.0 | 5% |
Retention Logic:
-
6-Methyluracil: ~2-3 min (Elutes near void volume due to high polarity).
-
BMU (Target): ~8-9 min (Retained due to benzyl group).
-
Bis-dimers: >11 min (Highly hydrophobic).
Process Workflow Diagram
The following diagram illustrates the decision matrix for purifying 5-Benzyloxymethyl-6-methyluracil based on crude purity levels.
Caption: Decision matrix for the purification of 5-Benzyloxymethyl-6-methyluracil, prioritizing recrystallization for scalable efficiency.
References
-
Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry, 34(1), 349-357. Link
-
Baba, M., et al. (1994). "Highly potent and selective inhibition of HIV-1 replication by 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442)." Antiviral Research, 25(3), 215-230. Link
-
Danel, K., et al. (1998). "Synthesis and Potent Anti-HIV-1 Activity of Novel 6-Benzyluracil Analogues of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry, 41(2), 191-198. Link
-
BenchChem. (2025).[2][3] "Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide." (Provides foundational uracil solubility data). Link
Sources
Application Note: Cell-Based Evaluation of 5-Benzyloxymethyl-6-methyluracil Efficacy
Executive Summary
This application note details the experimental frameworks required to evaluate the biological efficacy of 5-Benzyloxymethyl-6-methyluracil (5-BOMU) . Based on the structure-activity relationships (SAR) of uracil derivatives, this compound exhibits two primary potential mechanisms of action: Uridine Phosphorylase (UPase) inhibition and Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) activity against retroviruses (e.g., HIV-1).
This guide departs from standard templates to provide a logic-driven, dual-pathway evaluation system. It prioritizes the In Situ Metabolic Flux Assay as the gold standard for determining UPase inhibitory potency, followed by a Viral Cytoprotection Assay to assess potential antiviral utility.
Scientific Rationale & Mechanism of Action[1][2]
The Structural Duality of 5-BOMU
The efficacy of 5-BOMU is dictated by its specific substitution pattern on the uracil heterocycle:
-
C-5 Benzyloxymethyl Moiety: This pharmacophore mimics the transition state of uridine, making it a competitive inhibitor of Uridine Phosphorylase (UPase) . Inhibition of UPase prevents the catabolism of uridine into uracil, thereby elevating plasma uridine levels or modulating the activation of fluoropyrimidines (e.g., 5-FU) [1].
-
C-6 Methyl Group: Substitution at the C-6 position is characteristic of HEPT-class NNRTIs (e.g., Emivirine analogues). This steric bulk can lock the compound into the hydrophobic pocket of the HIV-1 Reverse Transcriptase, potentially blocking viral replication [2].
Therefore, a single cytotoxicity assay is insufficient. The compound must be evaluated for both metabolic modulation and antiviral cytoprotection .
Pathway Visualization
The following diagram illustrates the competitive inhibition point of 5-BOMU within the pyrimidine salvage pathway.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] 5-BOMU competes with Uridine for the UPase active site, blocking the catabolic conversion to Uracil.
Protocol A: In Situ Uridine Phosphorylase Inhibition Assay
Objective: To determine the IC50 of 5-BOMU against intracellular UPase activity using a radiolabeled pulse-chase method. This is the definitive assay for this compound class.
Experimental Logic
Purified enzyme assays often fail to account for membrane permeability. This cell-based assay ensures the compound can enter the cell and engage the target in a physiological cytosolic environment.
Materials
-
Cell Line: Murine liver cells (e.g., AML12 ) or human colon cancer cells (HCT-116 ), which express high levels of UPase.
-
Tracer: [5-³H]Uridine (Specific Activity > 20 Ci/mmol).
-
Reference Inhibitor: Benzylacyclouridine (BAU) [3].[2][3][7]
-
Lysis Buffer: 0.5% Triton X-100 in PBS.
-
Separation: Thin Layer Chromatography (TLC) plates (PEI-Cellulose).
Step-by-Step Methodology
-
Seeding:
-
Seed HCT-116 cells at
cells/well in 6-well plates. Incubate for 24 hours to reach 80% confluency.
-
-
Compound Pre-treatment:
-
Aspirate media and wash with PBS.
-
Add fresh media containing 5-BOMU at serial dilutions (0.01 µM to 100 µM).
-
Include Vehicle Control (DMSO 0.1%) and Positive Control (BAU, 10 µM).
-
Incubate for 30 minutes to allow intracellular equilibration.
-
-
Substrate Pulse:
-
Add [5-³H]Uridine (final concentration 1 µM, 1 µCi/mL) directly to the wells.
-
Incubate for exactly 60 minutes at 37°C.
-
-
Termination & Extraction:
-
Place plate on ice immediately to stop enzymatic activity.
-
Aspirate radioactive media (dispose of as hazardous waste).
-
Wash cells 2x with ice-cold PBS.
-
Lyse cells with 200 µL Lysis Buffer. Scrap cells and collect lysate.
-
-
Chromatographic Separation (The Critical Step):
-
Spot 10 µL of lysate onto PEI-Cellulose TLC plates.
-
Spot authentic non-radiolabeled Uridine and Uracil standards (for UV visualization).
-
Develop plate in solvent: n-Butanol : Water : Ammonia (86:14:5).
-
Note: Uridine (substrate) and Uracil (product) will migrate to distinct Rf values.
-
-
Quantification:
-
Visualize standards under UV (254 nm). Cut the corresponding strips from the sample lanes.
-
Quantify radioactivity using Liquid Scintillation Counting (LSC).
-
Data Analysis & Validation
Calculate the Percent Conversion :
-
Self-Validation: The Vehicle Control must show >50% conversion of Uridine to Uracil. If conversion is <10%, the assay is invalid (UPase expression is too low in the chosen cell line).
-
Efficacy Metric: Plot % Inhibition vs. Log[5-BOMU]. Determine IC50.
Protocol B: Antiviral Cytoprotection Assay (HIV-1)
Objective: To evaluate if the C-6 methyl substitution confers NNRTI activity, protecting T-lymphocytes from HIV-1 induced cytopathogenicity.
Experimental Logic
This assay measures cell viability as a proxy for viral inhibition. If 5-BOMU inhibits Reverse Transcriptase, T-cells infected with HIV-1 will survive; if not, the virus induces syncytia and cell death.
Materials
-
Cell Line: MT-4 (Human T-cell leukemia virus-1 transformed cell line).
-
Virus: HIV-1 strain IIIB or RF.
-
Reagent: XTT or MTS tetrazolium reagent.
-
Reference: Nevirapine (NNRTI control).
Workflow Diagram
Figure 2: Antiviral Cytoprotection Workflow. Parallel assessment of toxicity (Mock) and efficacy (Infected).
Step-by-Step Methodology
-
Infection:
-
Suspend MT-4 cells at
cells/mL. -
Infect one batch with HIV-1 (MOI = 0.01) for 1 hour at 37°C. Keep the second batch uninfected (Mock).
-
-
Plating:
-
Wash cells to remove unadsorbed virus.
-
Plate
of infected or mock-infected cells into 96-well microplates.
-
-
Treatment:
-
Add
of 5-BOMU at 2x concentrations (final range: 0.001 µM – 100 µM). -
Perform in triplicate.
-
-
Incubation:
-
Incubate for 5 days. Observe for syncytia formation (giant cells) microscopically.
-
-
Viability Readout:
-
Add
XTT reagent. Incubate 4 hours. -
Read absorbance at 450 nm (Reference 650 nm).
-
Data Interpretation[2][4][5][6][7][9][10][11][12]
-
EC50 (Antiviral Potency): Concentration achieving 50% protection of infected cells.
-
CC50 (Cytotoxicity): Concentration reducing viability of mock-infected cells by 50%.
-
Selectivity Index (SI):
. An SI > 10 indicates a promising therapeutic window.
Expected Results & Troubleshooting
Data Summary Table
The following table outlines the decision matrix based on assay outcomes.
| Assay | Outcome | Interpretation | Next Step |
| UPase Inhibition | IC50 < 1 µM | High Potency. 5-BOMU acts as a metabolic modulator. | Test synergy with 5-FU in colon cancer models. |
| UPase Inhibition | IC50 > 50 µM | Low Potency. Benzyloxymethyl group may be hydrolyzed or sterically hindered. | Verify chemical stability in plasma.[8] |
| Antiviral (HIV) | EC50 < 0.1 µM | High Potency. NNRTI activity confirmed. | Sequence RT mutants (K103N) to check resistance profile. |
| Cytotoxicity | CC50 < 10 µM | High Toxicity. Compound is non-specifically toxic. | Fail candidate or modify C-6 substituent. |
Troubleshooting Guide
-
High Background in UPase Assay: If the [3H]-Uridine converts to Uracil even in the presence of BAU (positive control), check for Mycoplasma contamination . Mycoplasma express their own phosphorylases that may not be inhibited by mammalian UPase inhibitors [4].
-
Precipitation: 5-BOMU is lipophilic. Ensure DMSO concentration is <0.5% in the final well, as precipitation will cause false "cytotoxicity" readings in the XTT assay.
References
-
Niedzwicki, J. G., et al. (1981).[9] 5-Benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase.[7][9] Biochemical Pharmacology.[2][10][9]
-
Tanaka, H., et al. (1992). Synthesis and antiviral activity of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442) and related compounds.[11] Journal of Medicinal Chemistry.
-
Pizzorno, G., et al. (1998). Phase I clinical and pharmacological studies of benzylacyclouridine, a uridine phosphorylase inhibitor.[2] Clinical Cancer Research.[2]
-
Bronstein, H.B., et al. (2010). Mycoplasma contamination of cell cultures: Interference with uridine phosphorylase assays. Experimental Cell Research.
Sources
- 1. jppres.com [jppres.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of 5-benzylacyclouridine, a potent inhibitor of uridine phosphorylase, on the metabolism of circulating uridine by the isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchtrends.net [researchtrends.net]
- 7. Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. 5-benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of uridine phosphorylase from Escherichia coli by benzylacyclouridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-Benzyloxymethyl-6-methyluracil as an HIV-1 Reverse Transcriptase Inhibitor
Introduction: The Rationale for Targeting HIV-1 Reverse Transcriptase
The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health concern. A cornerstone of its replication cycle is the enzyme reverse transcriptase (RT), which is responsible for converting the viral RNA genome into double-stranded DNA.[1] This process is a critical and essential step for the integration of the viral genetic material into the host cell's genome.[1] Consequently, HIV-1 RT has been a primary and highly successful target for the development of antiretroviral therapies.[2]
HIV-1 RT inhibitors are broadly categorized into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] NRTIs act as chain terminators after being incorporated into the growing viral DNA, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.[3][4] The compound of interest, 5-Benzyloxymethyl-6-methyluracil, based on its chemical structure and similarity to other known inhibitors like 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil, is hypothesized to function as an NNRTI.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the detailed methodologies for testing the inhibitory potential of 5-Benzyloxymethyl-6-methyluracil against HIV-1 reverse transcriptase. The protocols outlined below describe both biochemical and cell-based assays to determine the compound's potency and mechanism of action, providing a robust framework for its preclinical evaluation.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
NNRTIs are a chemically diverse group of compounds that share a common mechanism of action. They bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site.[1][6] This binding is non-competitive with respect to the deoxynucleoside triphosphate (dNTP) substrates.[3] The interaction of an NNRTI with this allosteric pocket induces conformational changes in the enzyme, which can restrict the mobility of the p66 thumb domain. This ultimately distorts the catalytic site and prevents the proper binding of the nucleic acid template, thereby inhibiting DNA synthesis.[7]
Part 1: Biochemical Assay for HIV-1 RT Inhibition
This in vitro assay directly measures the enzymatic activity of purified recombinant HIV-1 RT and the ability of 5-Benzyloxymethyl-6-methyluracil to inhibit this activity. The principle lies in quantifying the synthesis of a new DNA strand from an RNA template.[8] A commonly used method is a colorimetric assay that measures the incorporation of labeled dNTPs into the newly synthesized DNA.[8]
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
5-Benzyloxymethyl-6-methyluracil (test compound)
-
Known NNRTI (e.g., Nevirapine or Efavirenz) as a positive control
-
DMSO (for dissolving compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(A) RNA template pre-coated on 96-well microplates
-
Oligo(dT) primer
-
dNTP mix containing digoxigenin (DIG)-labeled dUTP and biotin-labeled dUTP
-
Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Experimental Workflow: Biochemical Assay
Step-by-Step Protocol: Biochemical Assay
-
Preparation of Compounds : Prepare a stock solution of 5-Benzyloxymethyl-6-methyluracil in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity. Prepare similar dilutions for the positive control (e.g., Nevirapine).[9]
-
Reaction Setup : To the wells of the poly(A)-coated microplate, add 20 µL of the serially diluted test compound, positive control, or solvent control (containing the same percentage of DMSO as the compound wells).[9]
-
Addition of Reaction Mixture : Add 20 µL of the reaction mixture containing the oligo(dT) primer and the DIG/Biotin-labeled dNTPs to each well.[9]
-
Reaction Initiation : Initiate the reverse transcriptase reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a "no enzyme" control as a blank.[9]
-
Incubation : Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.[9]
-
Detection :
-
Wash the plate three times with wash buffer to remove unincorporated nucleotides.[9]
-
Add 100 µL of a diluted anti-digoxigenin-POD antibody solution to each well.[9]
-
Incubate at 37°C for 1 hour.[9]
-
Wash the plate three times with wash buffer to remove the unbound antibody conjugate.[9]
-
Add 100 µL of the peroxidase substrate solution and incubate in the dark at room temperature for 15-30 minutes.[9]
-
Stop the reaction by adding 50 µL of the stop solution.[9]
-
-
Data Acquisition : Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.[9]
Data Analysis: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[8]
-
Blank Subtraction : Subtract the average absorbance of the "no enzyme" control from all other absorbance values.[9]
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Absorbance of sample / Absorbance of no inhibitor control)] x 100[10]
-
Dose-Response Curve : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8][11]
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| 5-Benzyloxymethyl-6-methyluracil | HIV-1 RT | Biochemical | 95 |
| Nevirapine (Positive Control) | HIV-1 RT | Biochemical | 84[8] |
Part 2: Cell-Based Assay for HIV-1 Replication Inhibition
While a biochemical assay is crucial for determining direct enzyme inhibition, a cell-based assay is essential to evaluate the compound's efficacy in a more biologically relevant context. This assay measures the ability of 5-Benzyloxymethyl-6-methyluracil to inhibit HIV-1 replication in a susceptible cell line.[1] A common method for this is the quantification of the HIV-1 p24 antigen, a core viral protein, in the cell culture supernatant.[8]
Materials and Reagents
-
A susceptible T-cell line (e.g., MT-4 cells)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
5-Benzyloxymethyl-6-methyluracil
-
Known NNRTI (e.g., Nevirapine) as a positive control
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
HIV-1 p24 Antigen ELISA kit
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)
Experimental Workflow: Cell-Based Assay
Step-by-Step Protocol: Cell-Based Assay
-
Cell Seeding : Seed a susceptible T-cell line (e.g., MT-4 cells) into a 96-well plate at an appropriate density.
-
Compound Addition : Add serial dilutions of 5-Benzyloxymethyl-6-methyluracil and the positive control to the wells. Include "cells only" (uninfected) and "virus only" (infected, no compound) controls.
-
Infection : Infect the cells with a pre-titered amount of HIV-1.
-
Incubation : Incubate the plate for 4-5 days at 37°C in a CO2 incubator to allow for viral replication.
-
Supernatant Collection : After the incubation period, carefully collect the cell culture supernatant for p24 antigen quantification.
-
p24 ELISA : Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Cytotoxicity Assay : To the remaining cells in the plate, add a reagent to assess cell viability (e.g., MTT). This is crucial to ensure that the observed reduction in viral replication is not due to compound-induced cell death.
Data Analysis: Determining EC50, CC50, and Selectivity Index
-
EC50 (Half-maximal Effective Concentration) : This is the concentration of the compound that inhibits viral replication by 50%.[8] It is calculated similarly to the IC50, by plotting the percentage of p24 inhibition against the log of the compound concentration.
-
CC50 (50% Cytotoxic Concentration) : This is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting the percentage of cell viability against the log of the compound concentration.
-
Selectivity Index (SI) : This is a critical parameter that represents the therapeutic window of the compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic candidate, as it suggests that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.
| Compound | Target/Assay | EC50 (nM) [Hypothetical] | CC50 (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| 5-Benzyloxymethyl-6-methyluracil | HIV-1 Replication (p24) | 45 | >50 | >1111 |
| Nevirapine (Positive Control) | HIV-1 Replication (p24) | 40[8] | >100 | >2500 |
Conclusion and Future Directions
The methodologies detailed in these application notes provide a robust framework for the initial characterization of 5-Benzyloxymethyl-6-methyluracil as a potential HIV-1 non-nucleoside reverse transcriptase inhibitor. A potent IC50 value in the biochemical assay, coupled with a low EC50 and a high Selectivity Index in the cell-based assay, would strongly support its further development.
Subsequent studies should include testing against a panel of NNRTI-resistant HIV-1 strains to determine its resistance profile.[2] Kinetic studies can also be performed to further elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[12] Ultimately, the data generated from these assays are foundational for advancing a promising compound through the drug discovery pipeline.
References
- Benchchem. (n.d.). In-Depth Technical Guide: Potency and Evaluation of HIV-1 Reverse Transcriptase Inhibitors.
- International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work.
- Sluis-Cremer, N. (2014). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PMC.
- De Clercq, E. (2009). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. PMC.
- Butler, S. L., Hansen, M. S., & Bushman, F. D. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Immunopaedia. (n.d.). HIV Drugs Mode of Action.
- Benchchem. (n.d.). Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A.
- Butler, S. L., Hansen, M., & Bushman, F. D. (2015). A cell-based strategy to assess intrinsic inhibition efficiencies of HIV-1 reverse transcriptase inhibitors. PubMed.
- Benchchem. (n.d.). Application Note & Protocol: Cell-Based HIV-1 Replication Assay Using a Novel Non-Nucleoside Reverse Transcriptase Inhibitor.
- PNAS. (n.d.). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening.
- PubMed. (n.d.). Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase.
- Copeland, R. A. (2013). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC.
- Xpress Biotech International. (n.d.). HIV 1 Reverse Transcriptase Assay Kit.
- Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.
- MDPI. (2021). HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast.
- Bio SB. (2012). HIV-1 Real Time RT-PCR Kit.
- PMC. (n.d.). Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile.
- Benchchem. (n.d.). Application Notes and Protocols for Measuring the IC50 of HIV-1 Protease-IN-7.
- Abnova. (n.d.). HIV-1 Reverse Transcriptase Assay Kit(KA6285).
- ProFoldin. (n.d.). HIV Reverse Transcriptase Assay.
- MDPI. (2025). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases.
- QIAGEN. (n.d.). Sample & Assay Technologies artus® HI Virus-1 RG RT-PCR Kit Handbook.
- Larder, B. A., & Kemp, S. D. (1996). Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine. PMC.
- Van de Vijver, D. A., Wensing, A. M., Angarano, G., Asjö, B., Brun-Vezinet, F., Clotet, B., ... & Schmit, J. C. (2014). Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing. PubMed.
- ResearchGate. (n.d.). IC50 values of the synthesized DNA aptamers on WT HIV‐1 RT activity.
- Shafer, R. W. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. PMC.
- Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
- Biology LibreTexts. (2026). 6.4: Enzyme Inhibition.
- YouTube. (2021). Graphviz tutorial.
- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Encyclopedia MDPI. (2022). Discovery and Development of Non-nucleoside Reverse-transcriptase Inhibitors.
- PMC. (n.d.). Chemical diversity and activity profiles of HIV-1 reverse transcriptase inhibitors from plants.
- Aidsmap. (2011). Tests needed for low levels of NNRTI resistance in patients new to treatment.
- ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry.
- Colbry, D. (2019). Quick Graphviz Tutorial.
- PMC. (n.d.). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
- Wikipedia. (n.d.). Discovery and development of non-nucleoside reverse-transcriptase inhibitors.
- YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python).
- graphviz. (n.d.). User Guide — graphviz 0.21 documentation.
- Robertson, A. (2025). Supercharge your GraphViz.
- PubMed. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus.
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- 2. Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia Immunopaedia [immunopaedia.org.za]
- 5. Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemical Proteomic Profiling of HIV-1 Reverse Transcriptase Using 5-Benzyloxymethyl-6-methyluracil Scaffolds
[1]
Executive Summary
5-Benzyloxymethyl-6-methyluracil (5-BOMU) represents a privileged "privileged scaffold" in the design of HEPT-class (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) antivirals.[1] While primarily known as a synthetic precursor to potent NNRTIs like Emivirine (MKC-442), its utility extends into chemical proteomics as a structural probe.[1]
This guide details the application of 5-BOMU in two critical proteomic workflows:
Scientific Rationale & Mechanism
The NNRTI Allosteric Pocket
HIV-1 Reverse Transcriptase (RT) is a heterodimer (p66/p51).[1] 5-BOMU derivatives function as allosteric inhibitors, binding to a hydrophobic pocket (NNIBP) adjacent to—but distinct from—the catalytic active site.[1]
-
Mechanism: Binding of the 5-BOMU scaffold induces a conformational "lock" on the p66 subunit, forcing the catalytic triad (Asp110, Asp185, Asp186) into an inactive geometry.
-
Proteomic Relevance: Unlike active-site inhibitors, allosteric binders induce massive structural shifts.[1] Proteomics (specifically HDX-MS) is the gold standard for visualizing these shifts in solution, verifying that the molecule is engaging the intended allosteric site rather than acting as a non-specific aggregator.[1]
DOT Visualization: Mechanism of Action
The following diagram illustrates the logical flow of 5-BOMU binding and its downstream structural effects detectable by proteomics.
Figure 1: Mechanistic pathway of 5-BOMU binding to HIV-1 RT and the resulting structural perturbations detectable via proteomic workflows.[1]
Protocol A: Differential HDX-MS Analysis
Objective: To quantify the deuterium uptake differences between Apo (unbound) and Holo (5-BOMU bound) HIV-1 RT, thereby mapping the ligand binding site at peptide-level resolution.
Reagents Required[2][3][4][5][6]
-
Target Protein: Recombinant HIV-1 RT (p66/p51), >95% purity.[1]
-
Ligand: 5-Benzyloxymethyl-6-methyluracil (dissolved in DMSO).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Deuterated Buffer: Same composition prepared in 99.9% D₂O.[1]
-
Quench Buffer: 100 mM Phosphate, pH 2.5, 2 M Urea, 100 mM TCEP (at 0°C).[1]
-
Protease: Immobilized Pepsin column.[1]
Step-by-Step Methodology
-
Equilibration:
-
Deuterium Labeling (On-Exchange):
-
Quenching & Digestion:
-
At each time point, transfer 50 µL of the reaction into 50 µL of ice-cold Quench Buffer (pH drops to 2.5, stopping exchange).
-
Immediately inject onto an immobilized Pepsin column (0°C) for rapid digestion (flow rate 100 µL/min).
-
-
LC-MS Acquisition:
-
Trap peptides on a C18 trap column (0°C).
-
Elute via analytical C18 gradient (5-40% Acetonitrile) into a high-resolution Q-TOF or Orbitrap mass spectrometer.[1]
-
Critical Parameter: The entire LC separation must occur at 0°C to minimize deuterium back-exchange.
-
-
Data Analysis:
-
Identify peptides using MS/MS of the undeuterated control.[1]
-
Calculate the centroid mass of isotopic envelopes for each time point.[1]
-
ΔHDX = (Deuterium uptake Ligand) - (Deuterium uptake Apo). [1]
-
Interpretation: Negative ΔHDX values indicate regions protected by 5-BOMU binding (the binding pocket) or regions stabilized by allostery.[1]
-
Expected Results (Data Table)
| Protein Region | Peptide Sequence | Δ Deuterium (10 min) | Interpretation |
| p66 Palm | Leu100-Val108 | -0.2 Da | No significant binding |
| p66 NNIBP | Tyr181-Tyr188 | -2.4 Da | Direct Ligand Contact (Primary Binding) |
| p66 Thumb | Leu234-Pro240 | -1.1 Da | Allosteric Stabilization |
| p51 Subunit | (Various) | < 0.1 Da | Minimal structural impact on p51 |
Protocol B: Affinity Enrichment (Chemical Proteomics)
Objective: To synthesize a biotinylated probe from the 5-BOMU scaffold and use it to pull down HIV-1 RT from complex lysates, validating specificity against off-target proteins (e.g., CYP450s).[1]
Probe Synthesis Strategy
The N-1 position of the uracil ring is the optimal site for linker attachment, as structure-activity relationship (SAR) data indicates bulk tolerance here without destroying affinity.[1]
-
Alkylation: React 5-Benzyloxymethyl-6-methyluracil with tert-butyl (4-bromobutyl)carbamate (Base: K₂CO₃, Solvent: DMF).
-
Deprotection: TFA/DCM to remove Boc group.
-
Biotinylation: React the primary amine with NHS-PEG4-Biotin.
-
Result: Biotin-PEG4-5-BOMU Probe.
Experimental Workflow
-
Lysate Preparation:
-
Probe Incubation:
-
Streptavidin Capture:
-
Elution & Digestion:
-
Elute proteins with 2x Laemmli Buffer (boil 5 min) OR perform On-Bead Tryptic Digestion.
-
-
Mass Spectrometry (Label-Free Quantification):
-
Analyze peptides via LC-MS/MS.[1]
-
Filter Criteria: High-confidence hits must be significantly enriched in Aliquot 1 vs. Aliquot 2 (Competition).
-
DOT Visualization: Affinity Workflow[1]
Figure 2: Comparative affinity enrichment workflow to distinguish specific targets (HIV-1 RT) from background noise.
Metabolic Proteomics (ADME Profiling)
Recent studies indicate that 5-BOMU derivatives are metabolized by specific Cytochrome P450 enzymes.[1] In a drug development context, proteomics is used to identify which CYP isoforms are responsible.[1]
-
Method: Incubation of 5-BOMU with human liver microsomes (HLM) followed by specific CYP inhibition.[1]
-
Proteomic Link: Use recombinant CYPs (CYP2C19, CYP3A4) to correlate metabolite formation with specific enzyme presence.[1]
-
Key Insight: 5-BOMU derivatives are often hydroxylated at the benzyloxymethyl moiety.[1] Proteomic phenotyping ensures the scaffold does not inhibit its own metabolic clearance (mechanism-based inhibition).[1]
References
-
Tanaka, H., et al. (1991).[1] "Synthesis and Antiviral Activity of 6-Benzyl Analogs of HEPT as Potent and Selective Anti-HIV-1 Agents." Journal of Medicinal Chemistry. Link
-
Mai, A., et al. (2007).[1] "Update on Non-Nucleoside Reverse Transcriptase Inhibitors." Current Medicinal Chemistry. Link
-
Wang, Y., et al. (2016).[1] "1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus."[1][2] Bioorganic & Medicinal Chemistry. Link
-
Li, Z., et al. (2017).[1] "Identification of cytochrome P450s involved in the metabolism of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1)." Xenobiotica. Link
-
Hamuro, Y., et al. (2021).[1] "Hydrogen Deuterium Exchange Mass Spectrometry in Drug Discovery." Journal of The American Society for Mass Spectrometry.[1] Link
Disclaimer: The protocols provided herein are for research use only. 5-Benzyloxymethyl-6-methyluracil is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE) in a fume hood.[1]
Advanced Cytotoxicity Screening Protocol for Novel Uracil Derivatives: A Dual-Assay Validation Approach
Executive Summary & Mechanistic Rationale
Uracil derivatives, most notably 5-fluorouracil (5-FU), are foundational antimetabolite chemotherapeutics widely used against breast, colorectal, and aerodigestive tract cancers[1][2]. These compounds primarily exert their anticancer effects by inhibiting thymidylate synthase (TS), a critical enzyme responsible for the de novo synthesis of thymidine monophosphate (dTMP)[1][3]. The resulting depletion of dTMP and accumulation of dUMP induces "thymineless stress," leading to severe DNA damage and subsequent apoptosis[2].
However, clinical resistance and dose-limiting toxicities have driven the synthesis of novel uracil derivatives designed to improve selectivity and overcome resistance[3][4].
The Causality Behind Assay Selection: When screening novel synthetic pyrimidine analogues, researchers often default to colorimetric tetrazolium-based assays (like MTT or MTS). As a Senior Application Scientist, I strongly advise against this for initial screening. Novel uracil derivatives can possess unpredictable redox potentials that non-specifically reduce tetrazolium salts in the absence of cellular metabolism, generating false-positive viability signals.
Instead, this protocol utilizes an ATP-dependent luminescent assay (CellTiter-Glo® 2.0) . Because ATP is the fundamental energy currency of the cell, its rapid depletion upon necrosis or apoptosis provides a direct, interference-free correlation to the number of metabolically active cells[5][6].
Mechanism of uracil derivatives inducing apoptosis via thymidylate synthase inhibition.
Building a Self-Validating Experimental System
A robust screening protocol must be self-validating. To ensure that the observed cytotoxicity is a true pharmacological effect rather than an experimental artifact, the following controls must be integrated into every microplate:
-
Vehicle Control (100% Viability): Cells treated with the exact concentration of the solvent used for the derivatives (e.g., 0.1% DMSO). Concentrations >0.1% DMSO can induce solvent toxicity, skewing baseline viability.
-
Positive Control (Assay Sensitivity): Standard 5-Fluorouracil (5-FU). This validates that the specific cell line (e.g., MCF-7 breast cancer cells) is actively responding to TS inhibition[4][7].
-
Background Control (0% Viability): Culture medium plus assay reagent without cells. This value is subtracted from all experimental wells to remove background luminescence[8][9].
-
Orthogonal Validation: Because ATP depletion indicates a loss of viability but does not confirm the mechanism of death, hits should be counter-screened using a Caspase-3/7 cleavage assay or Annexin V flow cytometry to confirm apoptosis[3][4].
High-Throughput Screening Architecture
High-throughput cytotoxicity screening workflow using CellTiter-Glo 2.0.
Step-by-Step Methodology
Phase A: Cell Culture & Seeding
Note: MCF-7 (human breast adenocarcinoma) is highly recommended for uracil derivative screening due to its well-characterized response to TS inhibitors[3][7].
-
Harvest exponentially growing MCF-7 cells using Trypsin-EDTA.
-
Resuspend cells in complete culture medium (DMEM + 10% FBS + 1% Pen/Strep).
-
Seed cells at a density of 5,000 cells/well in a volume of 100 µL into a 96-well opaque white microplate .
-
Expert Insight: Why opaque white plates? White plates maximize light reflection and amplify the luminescent signal while preventing well-to-well optical crosstalk, a common artifact in clear-bottom plates[9].
-
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Phase B: Compound Preparation & Treatment
-
Prepare a 10 mM stock solution of the novel uracil derivatives and the 5-FU positive control in 100% DMSO.
-
Perform a 1:3 serial dilution in complete culture medium to generate a 10-point dose-response curve (e.g., ranging from 100 µM down to 0.005 µM). Ensure the final DMSO concentration remains constant at 0.1% across all wells.
-
Aspirate the overnight seeding medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
Phase C: ATP Luminescence Execution
-
Critical Step: Remove the 96-well plate from the incubator and equilibrate it to room temperature (approx. 22°C) for 30 minutes.
-
Thaw the CellTiter-Glo® 2.0 Reagent and equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well (a 1:1 ratio of reagent to culture medium)[8].
-
Place the plate on an orbital shaker and mix vigorously for 2 minutes to induce complete cell lysis[8][9].
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal[8][9].
-
Record luminescence using a multi-mode microplate reader (e.g., SpectraMax iD5) with an integration time of 0.25–1.0 second per well[8][9].
Quantitative Data Interpretation
Calculate the relative cell viability by subtracting the background control luminescence from all wells, then normalizing the luminescent values of the treated wells against the vehicle control (set as 100% viability). Plot the dose-response curve using non-linear regression (curve fit) to determine the IC₅₀ value.
Table 1: Expected IC₅₀ Benchmarks for Uracil Derivatives in MCF-7 Cells
| Compound | Cell Line | Assay Type | Expected IC₅₀ (µM) | Reference Benchmark |
| 5-Fluorouracil (5-FU) | MCF-7 | Luminescence (ATP) | ~25.0 | Standard Positive Control[4] |
| U-359 (Novel Analog) | MCF-7 | Luminescence (ATP) | ~3.8 | High-Potency Derivative[4] |
| Oxaliplatin | MCF-7 | Luminescence (ATP) | ~34.0 | Synergistic Control[4] |
| 3-nitro-5-FU | MCF-7 | Colorimetric/ATP | ~348.4 | Low-Potency Derivative[10] |
Note: IC₅₀ values can shift based on cell passage number, exact seeding density, and assay duration (72h vs 48h). Always compare novel derivatives directly against the internal 5-FU control run on the same plate.
References
-
The Chemotherapeutic Drug 5-Fluorouracil Promotes PKR-Mediated Apoptosis in a p53-Independent Manner in Colon and Breast Cancer Cells . PLOS One.[Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay . Molecular Devices.[Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds . MDPI.[Link]
-
Thymidylate synthase as a chemotherapeutic drug target: Where are we after fifty years? . Taylor & Francis.[Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase . PMC.[Link]
-
Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis . MDPI.[Link]
-
Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro) . Chemical Review and Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. The Chemotherapeutic Drug 5-Fluorouracil Promotes PKR-Mediated Apoptosis in a p53- Independent Manner in Colon and Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. promega.com [promega.com]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. chemrevlett.com [chemrevlett.com]
Application Note: Analytical Characterization of 5-Benzyloxymethyl-6-methyluracil
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 5-Benzyloxymethyl-6-methyluracil (CAS 362690-43-5). It is designed for medicinal chemists and analytical scientists involved in the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically HEPT and Emivirine analogues.
Introduction & Significance
5-Benzyloxymethyl-6-methyluracil is a critical pyrimidine intermediate. It serves as a scaffold for the synthesis of "acyclic nucleoside" antivirals and HEPT analogues (e.g., Emivirine/MKC-442). Its structural integrity is paramount because the C5-benzyloxymethyl moiety is often the site of further functionalization or acts as a lipophilic anchor in the final drug candidate.
This guide addresses the specific analytical challenges posed by this molecule:
-
Solubility: The lipophilic benzyl ether reduces water solubility compared to parent uracils.
-
Chromatographic Behavior: Differentiating the target from its hydrolysis product (5-hydroxymethyl-6-methyluracil) and N-alkylated byproducts.
-
Structural Isomerism: Confirming regioselectivity at C5 versus N1/N3 alkylation.
Physicochemical Profile
| Property | Description |
| Chemical Name | 5-(Benzyloxymethyl)-6-methylpyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol (warm); Sparingly soluble in Water |
| UV Max ( | ~260–265 nm (Methanol) |
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Quantify purity and detect key impurities (starting material 6-methyluracil and hydrolyzed 5-hydroxymethyl intermediate).
Method Development Logic
-
Stationary Phase: A C18 column is essential to retain the hydrophobic benzyl group. A "PFP" (Pentafluorophenyl) column could be an alternative if separation from regioisomers is difficult, but C18 is sufficient for standard purity.
-
Mobile Phase: Acidic modification (0.1% Formic Acid or Phosphoric Acid) is mandatory . Uracils have
values ~9.5; keeping the pH low ensures they remain neutral and prevents peak tailing. -
Detection: 254 nm or 260 nm captures the strong
transition of the pyrimidine ring.
Standard Operating Procedure (SOP)
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5–10 µL |
| Detection | UV @ 260 nm (Ref 360 nm) |
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute target) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Expected Retention Order:
-
6-methyluracil: ~2–3 min (Very polar).
-
5-hydroxymethyl-6-methyluracil: ~4–5 min.
-
5-Benzyloxymethyl-6-methyluracil (Target): ~10–12 min.
-
N,N-dibenzylated impurities: >14 min.
Spectroscopic Characterization (NMR & MS)
Objective: Unequivocal structural verification.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| NH (1,3) | 11.0 – 11.2 | Broad Singlet | 2H | Acidic imide protons; exchangeable with |
| Ar-H | 7.25 – 7.40 | Multiplet | 5H | Phenyl ring protons of the benzyl group. |
| Benzyl | 4.50 | Singlet | 2H | |
| Uracil-5- | 4.35 | Singlet | 2H | |
| 6- | 2.10 – 2.20 | Singlet | 3H | Methyl group on the pyrimidine ring. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion:
m/z. -
Adducts:
m/z (Common in glass/solvent contamination). -
Fragmentation (MS/MS):
-
247
91: Loss of Benzyl cation (Tropylium ion, characteristic of benzyl ethers). -
247
141: Loss of Benzyloxy group (Cleavage at C5-C bond).
-
Impurity Profiling & Synthesis Logic
Understanding the synthesis pathway is crucial for identifying "unknown" peaks in HPLC. The target is typically synthesized via the functionalization of 6-methyluracil.
Visualization: Synthesis & Impurity Map
The following diagram illustrates the origin of common impurities.
Figure 1: Synthesis flowchart showing the transformation from 6-methyluracil to the target, highlighting where hydrolysis (Impurity B) or N-alkylation (Impurity A) may occur.
Quality Control Protocol (Batch Release)
Audience: QC Analysts.
-
System Suitability:
-
Inject "Standard Solution" (0.5 mg/mL in MeOH) 5 times.
-
Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.
-
-
Sample Preparation:
-
Dissolve 10 mg of sample in 1 mL DMSO (to ensure complete dissolution).
-
Dilute to 20 mL with Acetonitrile.
-
Filter through 0.22 µm PTFE filter.
-
-
Data Analysis:
-
Integrate all peaks > 0.05% of total area.
-
Calculation: % Purity = (Area of Target / Total Area) × 100 (Area Normalization).
-
Limit: Target > 98.0%; No single impurity > 0.5%.
-
References
-
Tanaka, H., et al. "Synthesis of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) analogues." Journal of Medicinal Chemistry, 2002.
- Context: Establishes NMR and synthesis baselines for 5-alkoxymethyl uracil deriv
-
Santa Cruz Biotechnology. "5-(Benzyloxymethyl)-6-methyl uracil Product Data." SCBT Catalog, Accessed 2023. [1]
- Context: Confirm
-
Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[2][3] Organic Process Research & Development, 2016.
- Context: Reference for solvent peaks (DMSO/W
-
Organic Syntheses. "6-Methyluracil Synthesis Protocol." Org.[4][5] Synth. 1937, 17, 63.
- Context: Characterization of the starting m
Sources
Application Note: High-Throughput Screening of HIV-1 NNRTI Libraries Derived from 5-Benzyloxymethyl-6-methyluracil
Target Audience: Assay Developers, Medicinal Chemists, and Drug Discovery Scientists Focus: Diversity-Oriented Synthesis (DOS) and FRET-based High-Throughput Screening (HTS)
Executive Summary & Mechanistic Rationale
The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 [1]. While first-generation NNRTIs like nevirapine and derivatives such as MKC-442 (emivirine) demonstrated potent efficacy, the rapid emergence of resistance mutations (e.g., Y181C, K103N) necessitates the continuous discovery of novel chemotypes [3].
5-Benzyloxymethyl-6-methyluracil (CAS: 362690-43-5) serves as a highly privileged, bifunctional building block for the Diversity-Oriented Synthesis (DOS) of next-generation MKC-442 hybrid analogues.
The Causality of the Benzyloxymethyl Strategy
From a synthetic and mechanistic standpoint, the choice of the benzyloxymethyl group at the C-5 position is highly deliberate. A free 5-hydroxymethyl group is synthetically fragile; it is prone to degradation, polymerization, or competitive alkylation under the basic conditions required for N-1 functionalization.
By masking this moiety as a benzyl ether (forming 5-benzyloxymethyl-6-methyluracil), the scaffold is rendered chemically robust. This allows for aggressive N-1 alkylation to introduce the first vector of chemical diversity (R1). Following N-1 alkylation, a single treatment with HBr/AcOH achieves two mechanistic goals simultaneously: it cleaves the benzyl ether and converts the resulting alcohol into a highly reactive 5-bromomethyl electrophile. This transient intermediate is immediately subjected to parallel nucleophilic displacement by various amines or thiols (R2), enabling the rapid generation of a spatially diverse library for High-Throughput Screening (HTS) [1].
Diversity-Oriented Synthesis (DOS) Workflow
To generate a robust screening library, the synthesis must be scalable, parallelized, and yield high-purity compounds suitable for direct acoustic dispensing in HTS formats.
Fig 1. Diversity-oriented synthesis workflow utilizing the 5-benzyloxymethyl-6-methyluracil scaffold.
Protocol 1: Parallel Synthesis of the NNRTI Library
Note: This protocol is optimized for 96-well deep-well plate synthesis blocks.
-
N-1 Alkylation (R1 Introduction):
-
Dissolve 5-benzyloxymethyl-6-methyluracil (1.0 eq) in anhydrous DMF.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 eq) and stir at room temperature for 1 hour to silylate the uracil ring.
-
Dispense the solution into a 96-well synthesis block. Add diverse alkyl halides (e.g., ethoxymethyl chloride, benzyl bromide) (1.2 eq) and catalytic iodine. Stir at 60°C for 4 hours.
-
-
Activation (Bromination):
-
Concentrate the wells under vacuum.
-
Add 33% HBr in glacial acetic acid to each well. Stir at room temperature for 2 hours. This step cleaves the benzyloxymethyl group and yields the highly reactive 1-alkyl-5-bromomethyl-6-methyluracil intermediates.
-
Evaporate the HBr/AcOH stream under a gentle flow of nitrogen.
-
-
Nucleophilic Displacement (R2 Introduction):
-
Re-dissolve the crude bromomethyl intermediates in anhydrous acetonitrile.
-
Add a library of diverse primary and secondary amines (e.g., substituted anilines, benzylamines) (2.5 eq) to the respective wells.
-
Stir at room temperature for 12 hours.
-
-
Purification:
-
Filter the reactions through a silica-based solid-phase extraction (SPE) plate.
-
Evaporate the solvent and reconstitute the final compounds in 100% DMSO to a stock concentration of 10 mM for HTS.
-
High-Throughput Screening (HTS) Assay Protocol
To screen the synthesized library, a robust, homogeneous, one-pot biochemical assay is required. We utilize a Förster Resonance Energy Transfer (FRET)-based HIV-1 Reverse Transcriptase (RT) polymerization assay. This assay monitors the real-time incorporation of nucleotides, where the inhibition of RT by the NNRTI library prevents the separation of a quenched fluorophore pair, resulting in a quantifiable signal [2].
Fig 2. High-throughput FRET assay workflow for screening HIV-1 reverse transcriptase inhibitors.
Protocol 2: FRET-Based HIV-1 RT Polymerase Assay
Assay Quality Control: This assay typically yields a Z'-factor of >0.75, indicating excellent suitability for HTS [2].
-
Plate Preparation:
-
Use an acoustic liquid handler (e.g., Labcyte Echo 550) to dispense 50 nL of the 10 mM compound library (in DMSO) into black, flat-bottom 384-well microplates. Final assay concentration of compounds will be 10 µM (0.1% DMSO).
-
-
Enzyme/Substrate Master Mix:
-
Prepare a master mix containing 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Add purified recombinant HIV-1 RT (p66/p51 heterodimer) to a final concentration of 2 nM.
-
Add the doubly-labeled DNA primer/template substrate (e.g., Cy3/Cy5 labeled) to a final concentration of 10 nM.
-
-
Pre-Incubation:
-
Dispense 25 µL of the Enzyme/Substrate Master Mix into the 384-well plates containing the compounds.
-
Incubate at room temperature for 15 minutes to allow the NNRTIs to bind to the allosteric pocket of the RT enzyme.
-
-
Reaction Initiation:
-
Dispense 25 µL of a dNTP mix (final concentration 10 µM per nucleotide) into all wells to initiate the polymerase reaction.
-
-
Detection & Readout:
-
Incubate the plates at 37°C for 45 minutes.
-
Read the plates using a multimode microplate reader (e.g., PerkinElmer EnVision) configured for FRET (Excitation: 540 nm, Emission 1: 590 nm, Emission 2: 670 nm).
-
Data Interpretation: Active NNRTIs prevent DNA polymerization. Therefore, a high FRET signal (intact primer/template proximity) correlates with high enzymatic inhibition.
-
Data Interpretation & Hit Validation
Subsequent to the primary HTS screen, hit compounds are subjected to dose-response testing to determine their half-maximal inhibitory concentration (
Below is a representative data summary demonstrating how variations at the N-1 (R1) and C-5 (R2) positions impact HIV-1 RT inhibition, benchmarked against the clinical standard Nevirapine [1].
| Compound ID | N-1 Substitution (R1) | C-5 Substitution (R2) | HIV-1 RT | Cytotoxicity | Selectivity Index (SI) |
| Scaffold | Hydrogen | Benzyloxymethyl | >100 | >100 | N/A |
| Hit A | Ethoxymethyl | Phenylamino | 5.09 | >200 | >39 |
| Hit B | Ethoxymethyl | 4-Methylphenylamino | 2.34 | >200 | >85 |
| Hit C | Ethoxymethyl | 2,4-Dimethylphenylamino | 0.82 | >200 | >243 |
| Hit D | Benzyl | Phenylamino | 12.50 | 150 | 12 |
| Nevirapine | Control | Control | 10.60 | >200 | >18 |
SAR Insights: The data clearly indicates that an ethoxymethyl group at N-1 paired with a sterically hindered, electron-rich aniline at C-5 (Hit C) yields sub-micromolar inhibition, outperforming the clinical control Nevirapine. The 5-benzyloxymethyl-6-methyluracil scaffold is thus validated as a highly effective starting point for NNRTI drug discovery.
References
-
Lu, X., Chen, Y., Guo, Y., Liu, Z., Shi, Y., Xu, Y., Wang, X., Zhang, Z., & Liu, J. (2007). The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors. Bioorganic & Medicinal Chemistry, 15(23), 7399-7407.[Link]
-
Sharma, K. K., Przybilla, F., Restle, T., Godet, J., & Mély, Y. (2016). FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein. Nucleic Acids Research, 44(8), e74.[Link]
-
Baba, M., De Clercq, E., Tanaka, H., Ubasawa, M., Takashima, H., Sekiya, K., Nitta, I., Umezu, K., Nakashima, H., & Mori, S. (1994). Preclinical evaluation of MKC-442, a highly potent and specific inhibitor of human immunodeficiency virus type 1 in vitro. Antimicrobial Agents and Chemotherapy, 38(4), 688-692.[Link]
optimizing reaction conditions for 5-Benzyloxymethyl-6-methyluracil synthesis
This guide is structured as a Tier 3 Technical Support resource for the synthesis of 5-Benzyloxymethyl-6-methyluracil , a critical intermediate in the synthesis of HEPT-class non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Emivirine (MKC-442).
Ticket ID: #HEPT-C5-OPT Subject: Optimization of C-5 Alkoxymethylation of 6-Methyluracil Assigned Specialist: Senior Application Scientist, Process Chemistry Group
Executive Summary
The synthesis of 5-benzyloxymethyl-6-methyluracil involves the functionalization of the C-5 position of the uracil ring. This is classically achieved via a hydroxyalkylation-etherification sequence (often performed one-pot) using paraformaldehyde and benzyl alcohol under acidic conditions.
The primary challenges reported by users include:
-
Poor Solubility: 6-methyluracil is sparingly soluble in standard organic solvents.
-
Regioselectivity: Competition between C-5 functionalization and N-1/N-3 alkylation.
-
Purification: Difficulty removing excess benzyl alcohol (high boiling point: 205°C).
Module 1: Optimized Reaction Protocol
Standard Operating Procedure (SOP-882)
Do not use standard solvents like DMF or DMSO for the primary reaction if possible; they complicate the workup. The "Pro-Tip" for this synthesis is using benzyl alcohol as both reagent and solvent .
Reaction Stoichiometry & Conditions[1][2][3]
| Component | Equiv. | Role | Critical Notes |
| 6-Methyluracil | 1.0 | Substrate | Must be finely powdered to maximize surface area. |
| Paraformaldehyde | 1.5 - 2.0 | C1 Source | Excess required to account for depolymerization efficiency. |
| Benzyl Alcohol | 10 - 15 vol | Solvent/Rgt | Acts as a heat sink and drives equilibrium. |
| p-TsA (monohydrate) | 0.1 | Catalyst | HCl gas is an alternative, but p-TsA is easier to handle. |
| Temperature | 110°C | -- | <100°C: Incomplete reaction. >130°C: N-alkylation risk. |
Step-by-Step Workflow
-
Setup: Charge a round-bottom flask with 6-methyluracil (1.0 eq), paraformaldehyde (1.5 eq), and p-TsA (0.1 eq).
-
Solvent Addition: Add Benzyl Alcohol (10-15 mL per gram of uracil).
-
Reaction: Heat the suspension to 110°C . The mixture should transition from a suspension to a clear solution as the 6-methyluracil reacts and the product forms (which is more soluble in hot BnOH).
-
Monitoring: Monitor by TLC (CHCl3:MeOH 9:1). Look for the disappearance of the polar starting material (Rf ~0.2) and appearance of the product (Rf ~0.5).
-
Workup (The "Crash-Out" Method):
-
Cool the reaction mixture to Room Temperature (RT).
-
Crucial Step: Pour the reaction mixture into a 5-fold excess of cold Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (3:1) .
-
Stir vigorously for 30 minutes. The product should precipitate as a white solid, while the excess benzyl alcohol remains in the organic supernatant.
-
-
Isolation: Filter the solid, wash extensively with IPE/Hexane to remove residual benzyl alcohol, and dry under vacuum.
Module 2: Mechanistic Insight & Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an Aza-Quinone Methide intermediate, which is the electrophilic species attacked by benzyl alcohol.
Signaling Pathway: Reaction Mechanism
Caption: Acid-catalyzed formation of the reactive Aza-Quinone Methide intermediate followed by nucleophilic attack by Benzyl Alcohol.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture remains a suspension and never clears. What is wrong?
Diagnosis: Incomplete reaction or insufficient temperature.
-
The Science: 6-methyluracil is highly insoluble. It only dissolves as it converts to the 5-benzyloxymethyl derivative. If it hasn't cleared, the reaction hasn't happened.
-
Fix:
-
Check internal temperature (must be >105°C to depolymerize paraformaldehyde efficiently).
-
Add more p-TsA (catalyst might be neutralized by basic impurities).
-
Ensure stirring is vigorous; the solid must be suspended to react.
-
Q2: I see a new spot on TLC, but it's very non-polar (High Rf). Is this my product?
Diagnosis: Likely N,N-dibenzyl or N-benzyl side products.
-
The Science: Under high temperatures (>130°C) or if the acid catalyst is too weak, the nitrogen atoms (N1/N3) can become nucleophilic enough to attack the benzyl alcohol (acting as an alkylating agent).
-
Fix: Lower the temperature to 110°C strict. Ensure the reaction is not running longer than necessary (stop at 4-6 hours).
Q3: My product is an oil/gum that smells like almonds. How do I get a solid?
Diagnosis: Trapped Benzyl Alcohol.
-
The Science: Benzyl alcohol has a high viscosity and boiling point. It adheres to the crystalline lattice of the uracil derivative.
-
Fix:
-
Trituration: Dissolve the gum in a minimum amount of hot Ethanol, then add excess Diisopropyl Ether (IPE) or Hexane until cloudy. Cool to 4°C.[1]
-
Steam Distillation: If the scale is large (>50g), perform a steam distillation to remove excess benzyl alcohol, then filter the aqueous residue to recover the product.
-
Q4: Can I use formalin (37% aq) instead of paraformaldehyde?
Diagnosis: Not recommended.
-
The Science: Water is a byproduct of the reaction (see Mechanism diagram). Adding water inhibits the formation of the Aza-Quinone Methide intermediate (Le Chatelier's principle).
-
Fix: Stick to Paraformaldehyde. If you must use formalin, you will need a Dean-Stark trap to continuously remove water, which is difficult with benzyl alcohol as the solvent.
Module 4: Diagnostic Decision Tree
Use this flowchart to diagnose low yields or purity issues.
Caption: Decision matrix for diagnosing reaction failures based on TLC analysis.
References
-
Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues: Structure-activity correlations." Journal of Medicinal Chemistry, 34(1), 349-357.
-
Danel, K., et al. (1997). "Synthesis and Potent Anti-HIV-1 Activity of Novel 6-Benzyluracil Analogues of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry, 41(2), 191–198.
-
Mai, A., et al. (2005). "Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines (S-DABOs): A New Class of Potent Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 48(13), 4378–4388.
Sources
addressing solubility issues of 5-Benzyloxymethyl-6-methyluracil in biological assays
Topic: Solubility Optimization & Assay Troubleshooting
Executive Summary & Compound Profile
The Challenge: 5-Benzyloxymethyl-6-methyluracil (5-BOMU) is a critical pyrimidine intermediate, often utilized in the synthesis of HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Emivirine (MKC-442).
While the uracil core is polar, the 5-benzyloxymethyl substituent introduces significant lipophilicity and planar aromatic stacking capabilities. This creates a high crystal lattice energy, resulting in poor aqueous solubility. In biological assays, this manifests as "crash-out" (precipitation) upon dilution, erratic dose-response curves, and false-negative results due to low bioavailability.
Physicochemical Snapshot:
-
Core Structure: Uracil (Polar/H-bonding)
-
Lipophilic Tail: Benzyloxymethyl (Hydrophobic/Aromatic)
-
Solubility Class: Low Aqueous Solubility (Likely BCS Class II or IV behavior).
-
pKa: ~9.5 (N3-H). Note: pH adjustment is generally ineffective at physiological pH (7.4).
Module 1: Preventing "Solvent Shock" (Precipitation)
The Science: Why it Crashes Out
When you inject a high-concentration DMSO stock of 5-BOMU directly into aqueous media, you create a local environment of supersaturation. The dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water). The hydrophobic benzyl tails of 5-BOMU immediately aggregate to escape the aqueous phase before they can disperse, forming micro-crystals that are often invisible to the naked eye but fatal to assay reproducibility.
Protocol A: The "Step-Down" Intermediate Dilution
Use this method for concentrations < 50 µM.
Reagents:
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)
-
PBS (Phosphate Buffered Saline, pH 7.4) or Serum-Free Media
Workflow:
-
Prepare Master Stock: Dissolve 5-BOMU in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM final assay).
-
Tip: Sonicate for 5 minutes at 37°C. Vortexing alone is insufficient to break the crystal lattice.
-
-
Create Intermediate Stock (10x): Dilute the Master Stock 1:100 into culture media (or PBS) rapidly while vortexing.
-
Critical: Do NOT add DMSO to the media. Add the media to the DMSO (if volume allows) or inject DMSO into the center of the vortexing media to prevent local high concentrations.
-
-
Final Dosing: Add this 10x Intermediate Stock to your cell wells (1:10 dilution).
-
Result: Final DMSO concentration is 0.1%, minimizing cytotoxicity while maximizing dispersion.
-
Visualization: The Step-Down Workflow
Caption: Figure 1. The Step-Down Dilution strategy minimizes the kinetic shock of solvent exchange, preventing immediate aggregation of 5-BOMU.
Module 2: Advanced Formulation (Cyclodextrins)
The Science: Host-Guest Complexation
For concentrations > 50 µM, DMSO is often insufficient or toxic. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the industry gold standard for this class of compounds. The cyclodextrin forms a toroidal "bucket" where the hydrophobic benzyl tail of 5-BOMU sits inside the cavity, while the hydrophilic exterior interacts with the media.
Protocol B: HP-β-CD Complexation
Use this method for high-dose assays or in vivo studies.
Reagents:
-
HP-β-CD (e.g., Kleptose® or Trappsol®)
-
Sterile Water or Saline
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in sterile water. Filter sterilize (0.22 µm).
-
Solubilize Compound: Add 5-BOMU powder directly to the 20% HP-β-CD solution.
-
Equilibration:
-
Shake or rotate at room temperature for 24 hours.
-
Note: This is a thermodynamic process. It takes time for the compound to find the "bucket."
-
-
Verification: If the solution is clear, proceed. If cloudy, centrifuge at 10,000 x g for 5 mins to remove un-complexed solid. Use the supernatant.
Comparative Data: Solubilization Strategies
| Parameter | DMSO Only | Ethanol/PEG 400 | HP-β-Cyclodextrin |
| Max Solubility | High (in stock) | Moderate | Moderate (Assay Ready) |
| Cell Toxicity | High (>0.5%) | Moderate | Low (Inert) |
| Precipitation Risk | High (upon dilution) | High | Lowest |
| Rec. Use Case | Screening (<10 µM) | Chemical Synthesis | High Dose / Animal Models |
Module 3: Assay Interference & Validation
The Issue: 5-BOMU micro-crystals scatter light. In optical density (OD) assays (e.g., MTT, MTS), this scattering adds to the absorbance signal, causing false positives (appearing as higher cell viability). In fluorescence assays, crystals can quench or autofluoresce.
Validation Protocol: The "Mock" Plate
-
Prepare a 96-well plate with media without cells.
-
Add 5-BOMU at your test concentrations.
-
Incubate for the duration of your assay (e.g., 24h).
-
Measure Absorbance: If OD > 0.05 compared to blank media, you have precipitation interference.
-
Microscopy: View under 20x/40x phase contrast. Look for "shimmering" needles or dark aggregates.
Frequently Asked Questions (FAQ)
Q1: Can I use pH adjustment (NaOH) to dissolve 5-BOMU? A: Technically, yes, but practically, no. The N3 proton of the uracil ring has a pKa of ~9.5. You would need a pH > 10.5 to fully ionize and solubilize it. This pH is lethal to cells. Do not use pH as a solubilization strategy for biological assays.
Q2: My compound precipitates even with the "Step-Down" method. What now? A: You likely have "Serum Protein Binding" issues.[1] If your media contains FBS (Fetal Bovine Serum), the albumin may be binding the drug, or conversely, the drug may be saturating the albumin.
-
Fix: Switch to Protocol B (Cyclodextrins). The CD complex is more stable than the loose albumin interaction.
Q3: How should I store the 1000x Stock? A: Store at -20°C in small aliquots. Avoid freeze-thaw cycles. Moisture uptake by DMSO causes the "crash-out" point to lower significantly. If your DMSO stock looks cloudy upon thawing, sonicate it until clear before use.
References & Authority
-
Tanaka, H., et al. (1991). "Synthesis and Antiviral Activity of 6-Benzyl Analogs of HEPT." Journal of Medicinal Chemistry. (Foundational synthesis describing the 5-substituted uracil precursors).
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (The authoritative guide on HP-β-CD protocols).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility troubleshooting in drug discovery).
-
BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in Cell Culture Media." (General guidelines for DMSO tolerance and precipitation).
Disclaimer: This guide is for research purposes only. 5-Benzyloxymethyl-6-methyluracil is a chemical intermediate and should be handled with appropriate PPE as outlined in its SDS.
Sources
improving the selectivity of N-alkylation in uracil synthesis
Welcome to the Heterocycle Functionalization Support Hub .
Ticket ID: URACIL-N-SELECT-001 Subject: Improving Selectivity of N-Alkylation in Uracil Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary: The Selectivity Triad
Achieving high regioselectivity in uracil alkylation is not a matter of luck; it is a function of three variables: Tautomeric Control , Hard-Soft Acid-Base (HSAB) Matching , and Steric Management .
Uracil is an ambident nucleophile with four potential reactive sites:
-
Target:
-alkylation (biologically relevant, mimics nucleosides). -
Common Failure Mode:
/ mixtures or -alkylation (lactim ethers).
This guide provides the protocols to force the reaction down the
Part 1: The Decision Matrix
Before starting, select your protocol based on your substrate and available reagents.
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.
Part 2: Protocol A - The Vorbrüggen Standard (Silylation)
This is the industry "Gold Standard" for synthesizing
Why it works: Silylation converts the amide/imide protons into silyl enol ethers. This locks the oxygens (preventing O-alkylation) and makes
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Base | Uracil Derivative | 1.0 | Substrate |
| Silylating Agent | BSA, BSTFA, or HMDS | 2.0 - 3.0 | Generates silylated intermediate; scavenges water. |
| Electrophile | Acetylated Sugar / Alkyl Halide | 1.0 - 1.1 | The alkylating agent. |
| Catalyst | TMSOTf or | 1.1 - 1.5 | Lewis Acid; activates the electrophile. |
| Solvent | Acetonitrile (MeCN) or DCE | N/A | Polar aprotic; must be anhydrous. |
Step-by-Step Workflow
-
Silylation (Activation):
-
Suspend uracil in anhydrous MeCN.
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq).
-
Checkpoint: Heat to 60-80°C until the solution becomes clear. Clarification indicates complete silylation.
-
-
Coupling:
-
Cool the clear solution to 0°C (or -78°C for highly reactive sugars).
-
Add the electrophile (dissolved in MeCN).
-
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise.
-
-
Reaction:
-
Quench:
-
Pour into cold saturated
. The silyl groups will hydrolyze, regenerating the carbonyls at and .
-
Part 3: Protocol B - Base-Mediated Alkylation (Optimization)
If you cannot use silylation (e.g., cost or stability issues), you must use thermodynamic control to favor
The Challenge: Under basic conditions, uracil forms an ambident anion. The charge is delocalized.
Optimization Table
| Variable | Recommendation | Technical Rationale |
| Base | Carbonates are mild enough to deprotonate | |
| Solvent | DMF or DMSO | Critical: Polar aprotic solvents solvate the cation ( |
| Electrophile | Alkyl Iodides/Bromides | "Soft" electrophiles favor N-alkylation (Soft-Soft interaction). Hard electrophiles (Sulfonates, Diazomethane) favor O-alkylation. |
| Temperature | Low to RT (0°C - 25°C) | Higher temperatures increase the energy available for the competing (higher activation energy) |
Part 4: Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of N1 and N3 alkylation. How do I stop N3 attack?
-
Root Cause: You are likely using too strong a base or excess alkylating agent. Once
is alkylated, the remaining proton at becomes more acidic (similar to an imide). If excess base is present, deprotonates and reacts. -
Fix:
-
Stoichiometry: Use exactly 1.0 equivalent of base and 0.95 equivalent of electrophile.
-
Steric Control: If the electrophile is bulky,
is favored because is flanked by two carbonyls ( ), whereas is flanked by only one ( ) and a hydrogen/substituent at . -
Switch to Vorbrüggen: Silylation sterically protects the oxygens and directs attack to
via the "Silyl-Hilbert-Johnson" mechanism.
-
Q2: I see a significant amount of O-alkylation. Why?
-
Root Cause: This is a classic HSAB (Hard-Soft Acid-Base) mismatch. You might be using a "hard" electrophile (like a tosylate or mesylate) or a silver salt (
). Oxygen is a "hard" base; Nitrogen is "softer." -
Fix:
-
Change Electrophile: Switch to an Alkyl Iodide . Iodide is a soft leaving group.
-
Change Solvent: Ensure you are using anhydrous DMF. Protic solvents (ethanol/water) can hydrogen bond to the nitrogen, reducing its nucleophilicity and making Oxygen the more available nucleophile.
-
Q3: Can I selectively alkylate N3?
-
Strategy: Yes, but you must block
first. -
Protocol:
-
Protect
with a Boc group or Benzoyl group (Standard protection chemistry). -
Alkylate
using mild basic conditions ( /Acetone). -
Deprotect
(TFA for Boc; Ammonia for Benzoyl).
-
Note: Direct
alkylation on unprotected uracil is extremely difficult due to being more acidic.
-
Part 5: Mechanistic Visualization
Understanding the Silyl-Hilbert-Johnson mechanism is crucial for troubleshooting low yields.
Figure 2: The Silyl-Hilbert-Johnson pathway. Note that silylation converts the base into a soluble, aromatic pyrimidine system, driving N1 selectivity.
References
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry. Link
-
Walczak, K., et al. (2010). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Synthesis. Link
-
Drohat, A. C., & Stivers, J. T. (2000).[4] NMR Evidence for an Unusually Low N1 pKa for Uracil Bound to Uracil DNA Glycosylase. Journal of the American Chemical Society. Link
-
RSC Advances. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. Link
-
Beilstein J. Org. Chem. (2007).[3][10] N-1 regioselective Michael-type addition of 5-substituted uracils. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. NMR Evidence for an Unusually Low N1 pKa for Uracil Bound to Uracil DNA Glycosylase: Implications for Catalysis | NIST [nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astrochem.org [astrochem.org]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. BJOC - N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate [beilstein-journals.org]
how to minimize impurities in the purification of 5-Benzyloxymethyl-6-methyluracil
Topic: Minimizing Impurities in the Purification of 5-Benzyloxymethyl-6-methyluracil (CAS: 362690-43-5)
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis and purification of pyrimidine derivatives. 5-Benzyloxymethyl-6-methyluracil is a critical intermediate in the development of HIV-1 reverse transcriptase inhibitors, GnRH antagonists, and other antiviral agents.
However, the ambidentate nature of the uracil scaffold makes its purification notoriously difficult. This guide explores the mechanistic origins of common impurities and provides field-proven, self-validating protocols to achieve >99% API-grade purity.
Part 1: Mechanistic Origins of Common Impurities
To purify a compound effectively, you must understand why the impurities form. The pyrimidine ring of 6-methyluracil contains multiple nucleophilic sites (N1, N3, C5, O2, O4).
During the synthesis of 5-benzyloxymethyl-6-methyluracil—whether via the etherification of 5-hydroxymethyl-6-methyluracil or direct alkylation with benzyl chloromethyl ether (BOM-Cl)—the reaction is governed by a delicate balance of kinetic and thermodynamic control [2]. While functionalization at the C5 position is thermodynamically favored under specific conditions, the N1 and N3 nitrogen atoms are highly nucleophilic. This frequently leads to N-alkylation (kinetic products) and over-alkylation . Additionally, reactive hydroxymethyl intermediates can undergo Mannich-type condensations with unreacted starting materials, forming highly insoluble dimers .
Fig 1: Synthetic pathway of 5-Benzyloxymethyl-6-methyluracil highlighting primary impurity branching.
Part 2: Quantitative Impurity Profile
Summarizing the physicochemical traits of these byproducts is the first step in designing a rational purification strategy.
Table 1: Common Impurities and Target Removal Strategies
| Impurity Profile | Structural Characteristic | Relative Polarity (TLC) | Primary Removal Strategy |
| N1/N3-Alkylated Derivatives | Loss of imide N-H protons; sterically bulky | Low (High Rf) | pH-Swing Extraction (Basic aq.) |
| Methylene-bis(6-methyluracil) | High molecular weight dimer; highly crystalline | Medium-Low | Hot Recrystallization (EtOH) |
| 5-Hydroxymethyl-6-methyluracil | Free hydroxyl group; highly polar | High (Low Rf) | Silica Gel Chromatography |
| Unreacted 6-Methyluracil | Unsubstituted C5 position; intact pyrimidine | High (Low Rf) | Aqueous Wash / Chromatography |
Part 3: Troubleshooting FAQs
Q: Why am I seeing a persistent non-polar spot on my TLC even after multiple recrystallizations? A: This is classically an N-alkylated byproduct (e.g., 1-benzyl-5-benzyloxymethyl-6-methyluracil). Because these impurities lack the acidic N-H protons present in the target molecule, they do not form water-soluble salts and easily co-crystallize with the target in non-polar solvents. To clear this, you must exploit the pKa difference using Protocol A (pH-swing extraction) .
Q: My product precipitates as a gummy solid rather than a clean powder. What causes this? A: Gummy precipitates in pyrimidine chemistry indicate the presence of unreacted starting materials (like 5-hydroxymethyl-6-methyluracil) acting as hydrogen-bond donors, which disrupt the crystal lattice of the target molecule. Furthermore, residual benzyl alcohol from the etherification step can act as a plasticizer. Ensure complete drying of your organic extracts and consider a normal-phase chromatography pass (Protocol B ) followed by trituration in cold hexanes.
Q: How do I prevent the formation of the methylene-bis dimer during the upstream steps? A: The dimer forms via a condensation reaction when the 5-hydroxymethyl intermediate reacts with an unreacted 6-methyluracil molecule. To minimize this, maintain strict stoichiometric control of formaldehyde (slight excess, ~1.1 eq) and avoid prolonged heating. If the dimer is already present, it is highly insoluble in most cold organic solvents and can be mechanically filtered out during the initial dissolution of the crude mixture in ethyl acetate (Protocol C ).
Part 4: Standardized Purification Protocols
Protocol A: pH-Selective Liquid-Liquid Extraction
Causality: The pKa of the N1/N3 protons in the 6-methyluracil scaffold is approximately 9.52 [1]. At a pH > 11, the target compound deprotonates and migrates to the aqueous layer. Fully N-alkylated impurities cannot deprotonate and remain trapped in the organic layer. This creates a self-validating binary separation system.
-
Dissolution: Dissolve 10 g of crude 5-Benzyloxymethyl-6-methyluracil in 100 mL of Ethyl Acetate (EtOAc).
-
Basification: Add 100 mL of 0.5 M NaOH (aq). Vigorously shake the separatory funnel.
-
Phase Separation: Allow the layers to separate. The organic layer contains the N-alkylated impurities. Discard or set aside the organic layer.
-
Acidification: Cool the retained aqueous layer in an ice bath to 5 °C. Slowly add 1.0 M HCl dropwise under continuous stirring until the pH reaches 3-4. The target compound will re-protonate.
-
Back-Extraction: Extract the acidified aqueous layer with 2 x 75 mL of EtOAc.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target.
Fig 2: pH-swing liquid-liquid extraction workflow for separating N-alkylated uracil impurities.
Protocol B: Optimized Normal-Phase Silica Gel Chromatography
Causality: Used when polar impurities (like unreacted 5-hydroxymethyl-6-methyluracil) bypass the pH-swing extraction.
-
Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using Dichloromethane (DCM) as the starting mobile phase.
-
Sample Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band-broadening, and apply to the column head.
-
Elution Gradient:
-
100% DCM (2 column volumes): Elutes residual benzyl alcohol and highly non-polar N-alkylated impurities.
-
DCM:MeOH (98:2): Elutes the target 5-Benzyloxymethyl-6-methyluracil.
-
DCM:MeOH (90:10): Flushes out polar impurities like 5-hydroxymethyl-6-methyluracil and unreacted 6-methyluracil.
-
-
Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target compound strongly absorbs UV light due to the conjugated pyrimidine ring [3].
Protocol C: Recrystallization (Dimer Removal)
Causality: The methylene-bis dimer is highly crystalline and insoluble in cold alcohols. Hot recrystallization exploits the differential solubility kinetics between the monomeric target and the dimeric impurity.
-
Suspension: Suspend the semi-pure solid in absolute ethanol (approx. 5-10 mL per gram of product).
-
Dissolution & Hot Filtration: Heat to reflux until complete dissolution of the target occurs. If a fine white powder remains undissolved, this is the methylene-bis dimer. Perform a rapid hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours to promote the growth of pure crystals, then transfer to an ice bath for 30 minutes.
-
Harvesting: Filter the crystals under vacuum, wash with ice-cold ethanol, and dry in a vacuum oven at 45 °C overnight.
References
overcoming poor cell viability in cytotoxicity assays of antiviral compounds
Welcome to the Technical Support Center for Antiviral Assay Development. As a Senior Application Scientist, I frequently encounter researchers struggling with a common bottleneck: distinguishing true antiviral efficacy from compound-induced host cell cytotoxicity. When developing antiviral therapeutics, the therapeutic window—defined by the Selectivity Index (SI)—is everything. If your cell viability assays are returning artificially low or inconsistent results, your compound might be prematurely discarded as "toxic."
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures, establish self-validating workflows, and provide authoritative protocols to ensure your cytotoxicity data is robust, reproducible, and mechanistically sound.
Part 1: Diagnostic Workflow for Low Cell Viability
Before altering your compound concentrations, you must determine whether the observed cell death is a biological reality or an assay artifact. Follow this self-validating decision tree to isolate the root cause.
Fig 1: Diagnostic decision tree for troubleshooting low cell viability in antiviral assays.
Part 2: Troubleshooting Guides (Q&A)
Q1: My negative control (vehicle-only) wells are showing significant cell death. How do I fix this?
The Causality: You are likely observing solvent toxicity, most commonly from Dimethyl Sulfoxide (DMSO). DMSO is an amphipathic solvent that acts as a penetration enhancer. At higher concentrations, it alters lipid bilayer fluidity, induces osmotic stress, and triggers apoptosis[1]. In antiviral assays, this is compounded by the fact that viral infection itself stresses the host cell membrane. A concentration of DMSO that is tolerated by healthy cells may become lethal when those cells are simultaneously subjected to viral entry and replication[2].
The Solution: The golden rule for cell-based antiviral screening is to maintain a final DMSO concentration of ≤0.5% (v/v) [2]. If your compound precipitates at this concentration, do not increase the DMSO. Instead, prepare intermediate dilutions in complete culture media, or explore alternative class 3 solvents (like ethanol or PEG400) if the compound chemistry permits. Always run a vehicle control that exactly matches the highest solvent concentration used in your compound dilution series[3].
Q2: My compound shows extreme cytotoxicity in the MTT assay, but when I look at the plate under the microscope, the cells are confluent and morphologically healthy. What is happening?
The Causality: You are experiencing compound interference. Tetrazolium-based assays (MTT, MTS, WST-1) rely on cellular NAD(P)H-dependent oxidoreductase enzymes to reduce the tetrazolium dye into a colored formazan product[4]. However, many small-molecule antiviral compounds contain redox-active moieties. These compounds can chemically reduce the dye independently of cellular metabolism (causing false high viability) or, conversely, highly colored compounds can quench the absorbance readout at 570 nm (causing false low viability)[5].
The Solution: You must decouple the viability readout from cellular redox potential. Switch to an orthogonal assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP assays lyse the cell and use a luciferase reaction to measure ATP, which is a much more direct and stable indicator of metabolically active cells and is highly resistant to chemical interference[6][7].
Fig 2: Mechanistic pathways of MTT vs. ATP viability assays and points of compound interference.
Q3: How do I properly differentiate true antiviral efficacy from off-target host cell cytotoxicity?
The Causality: A compound that kills the host cell will inherently stop viral replication, mimicking an antiviral effect. To prove true antiviral activity, you must establish a Selectivity Index (SI), calculated as the 50% Cytotoxic Concentration (CC50) divided by the 50% Effective Concentration (EC50)[8].
The Solution: According to standard NIH/NIAID guidelines for antiviral screening, you must run concurrent cytotoxicity assays in uninfected cells alongside your infected efficacy plates[9]. The uninfected cells must be treated with the exact same compound dilution series, incubated for the exact same duration, and handled identically to the infected plates[9]. An SI > 10 is generally considered the minimum threshold for a viable antiviral candidate.
Part 3: Experimental Protocols
To ensure a self-validating system, use the following protocol to orthogonally validate cell viability and rule out assay interference.
Protocol: Orthogonal Validation of Cell Viability (ATP vs. Tetrazolium)
This protocol uses a dual-readout approach to confirm that your viability data is not an artifact of the compound interacting with the assay chemistry.
Materials Needed:
-
Target cell line (e.g., Vero E6, A549, or HeLa-ACE2) seeded in two identical 96-well opaque-walled tissue culture plates.
-
Antiviral compound stock (dissolved in 100% DMSO).
-
MTT Reagent (5 mg/mL in PBS)[10].
-
ATP-based Luminescent Viability Reagent (e.g., Promega CellTiter-Glo)[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a density of
cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2[11]. -
Compound Preparation: Prepare an 8-point, 2-fold serial dilution of your compound in complete media. Ensure the final DMSO concentration is normalized across all wells (e.g., strictly 0.5%)[2].
-
Self-Validating Controls Setup:
-
Vehicle Control: Media + 0.5% DMSO (No compound).
-
Positive Cytotoxicity Control: Media + 10% DMSO or 1 µM Staurosporine.
-
Cell-Free Interference Control (Crucial): Media + Compound at highest concentration (No cells). This will identify if the compound auto-reduces MTT[4].
-
-
Treatment: Aspirate overnight media and add 100 µL of the compound dilutions and controls to both identical plates. Incubate for 48 hours (or matching your viral infection timeframe)[10].
-
Readout Plate 1 (MTT - Metabolic):
-
Add 20 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.
-
Carefully remove media and solubilize formazan crystals with 100 µL DMSO.
-
Read absorbance at 570 nm (reference 630 nm)[4].
-
-
Readout Plate 2 (ATP - Luminescent):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.
-
Add 100 µL of reagent directly to the wells. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence (integration time 0.1–1 second/well)[7].
-
-
Data Synthesis: Compare the CC50 curves generated by both plates. If the MTT assay shows high toxicity (low CC50) but the ATP assay shows high viability (high CC50), your compound is interfering with the tetrazolium reduction, and the ATP data should be trusted.
Part 4: Quantitative Data Tables
Table 1: Maximum Tolerable DMSO Concentrations by Common Antiviral Cell Lines
Note: Exceeding these limits will result in synergistic toxicity when combined with viral infection.
| Cell Line | Tissue Origin | Max Tolerated DMSO (v/v) | Primary Viral Applications |
| HEp-2 | Human epithelial (HeLa derivative) | 0.5% - 1.0% | RSV, Adenovirus[2] |
| Vero E6 | African green monkey kidney | ≤ 0.5% | SARS-CoV-2, Ebola, Nipah[7][11] |
| A549 | Human alveolar basal epithelial | ≤ 0.5% | Influenza, SARS-CoV-2[1] |
| Primary M/M | Human Macrophages/Monocytes | ≤ 0.05% | HIV-1[8] |
| TZM-bl | Human cervical (HeLa derivative) | ≤ 0.5% | HIV-1 (Pseudovirus)[10] |
Table 2: Comparison of Cell Viability Assays and Interference Risks
| Assay Type | Primary Target / Mechanism | Risk of Compound Interference | Best Use Case in Antiviral Screening |
| MTT / MTS | NAD(P)H-dependent oxidoreductases | High. Redox-active or highly colored compounds cause false readouts. | Cost-effective initial screening if compound chemistry is known to be non-reactive[4]. |
| Resazurin (Alamar Blue) | Cytosolic/mitochondrial reductases | Moderate. Fluorescent readout is less prone to color quenching but still vulnerable to redox interference. | Kinetic monitoring of cell viability over time without lysing cells. |
| ATP (CellTiter-Glo) | Total cellular ATP (Luciferase reaction) | Low. Highly resistant to chemical interference. | Gold standard for definitive CC50 determination and HTS orthogonal validation[6][7]. |
Part 5: Frequently Asked Questions (FAQs)
Q: How long should I pre-incubate cells with the compound before adding the virus? A: Standard prophylactic screening protocols recommend a 1 to 2-hour pre-treatment[3][9]. This allows the compound to reach steady-state intracellular concentrations or bind to cell surface receptors before viral challenge.
Q: Can I use phenol red in my media during an MTT or MTS assay? A: It is highly discouraged. Phenol red can interfere with the absorbance readings at 490-570 nm. If you must use phenol red during the incubation phase, you should switch to an assay formulation specifically designed to tolerate it, or wash the cells and switch to a clear buffer immediately prior to adding the viability reagent[12].
Q: The viability drops drastically only in the infected + treated wells, but not in the uninfected + treated wells. Why? A: You are observing either: 1) The compound is failing to inhibit the virus, and the cell death is purely driven by viral Cytopathic Effect (CPE); or 2) Synergistic toxicity, where the cellular stress of the viral infection combined with the metabolic burden of processing the drug pushes the cell into apoptosis[2]. You must assay viral titers (e.g., via plaque assay or qPCR) to determine if viral replication was actually halted[3].
Part 6: References
-
A cell based high-throughput screening approach for the discovery of new inhibitors of respiratory syncytial virus - PMC -[Link]
-
Life Science - Promega Technical Bulletin -[Link]
-
Polyanionic Microbicides Modify Toll-Like Receptor-Mediated Cervicovaginal Immune Responses | Antimicrobial Agents and Chemotherapy - ASM Journals -[Link]
-
Activities of Masked 2′,3′-Dideoxynucleoside Monophosphate Derivatives against Human Immunodeficiency Virus in Resting Macrophages - PMC -[Link]
-
Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC -[Link]
-
Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 | Life Science Alliance -[Link]
-
Off Label Antiviral Therapeutics for Henipaviruses: New Light Through Old Windows -[Link]
-
iPSC Pneumocyte Live Virus SARS-CoV-2 Cytotoxicity Screening Assay - Protocols.io -[Link]
-
Assessment and Health Benefit of Vitamin C Using A549 Cell - Georgia Southern Commons -[Link]
-
Assessing multi-target antiviral and antioxidant activities of natural compounds against SARS-CoV-2: an integrated in vitro and in silico study - PMC -[Link]
-
In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC -[Link]
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. A cell based high-throughput screening approach for the discovery of new inhibitors of respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 | Life Science Alliance [life-science-alliance.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 7. longdom.org [longdom.org]
- 8. Activities of Masked 2′,3′-Dideoxynucleoside Monophosphate Derivatives against Human Immunodeficiency Virus in Resting Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing multi-target antiviral and antioxidant activities of natural compounds against SARS-CoV-2: an integrated in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ld.ru [ld.ru]
refining antiviral assay protocols for more consistent results with NNRTIs
Role: Senior Application Scientist Target Audience: Researchers, Virologists, and Drug Development Professionals
Welcome to the Technical Support Center for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) development. NNRTIs are notoriously highly lipophilic, allosteric binders that present unique challenges in both biochemical and cell-based assays. This guide is designed to move beyond basic protocol lists—it explains the causality behind experimental parameters and provides self-validating workflows to ensure your data is robust, reproducible, and ready for regulatory scrutiny.
Part 1: Core Methodologies & Causality
To generate trustworthy NNRTI data, your experimental pipeline must utilize orthogonal, self-validating assays. Below are the optimized protocols for the three critical pillars of NNRTI evaluation.
The TZM-bl Single-Cycle Infectivity Assay
The Causality: The TZM-bl cell line (engineered HeLa cells) expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 Long Terminal Repeat (LTR) promoter[1]. By using a single-cycle infection, we isolate the early stages of the viral life cycle. When HIV-1 successfully reverse transcribes its RNA and integrates into the host genome, the viral Tat protein is expressed. Tat transactivates the LTR, driving luciferase expression[1]. A reduction in luminescence is a direct, quantifiable surrogate for RT inhibition.
Self-Validating Step: Always run a parallel cytotoxicity plate (e.g., CellTiter-Glo or MTT) using the exact same compound dilutions on uninfected TZM-bl cells. This calculates the Selectivity Index (SI = CC50 / IC50) to prove your IC50 is driven by antiviral activity, not host cell death.
Step-by-Step Protocol:
-
Cell Seeding: Seed 10,000 TZM-bl cells/well in a 96-well solid-bottom white plate in 100 µL DMEM (10% FBS)[2]. Incubate overnight at 37°C.
-
Compound Pre-incubation: Add serial dilutions of the NNRTI (ensure final DMSO ≤ 0.5%) and pre-incubate for 30–60 minutes. Why? NNRTIs require time to partition through the lipid bilayer and reach intracellular equilibrium.
-
Infection: Add HIV-1 (e.g., BaL or NL4-3 strain) at a standardized TCID50. Supplement the infection media with 30 μg/mL DEAE-dextran[2]. Why? DEAE-dextran neutralizes the electrostatic repulsion between the virion and the cell membrane, synchronizing viral entry across all wells and reducing inter-well variability.
-
Readout: Incubate for 48 hours. Lyse cells, add luciferin substrate, and measure relative light units (RLU).
The Physiological Protein Binding (Serum Shift) Assay
The Causality: NNRTIs are highly hydrophobic and bind avidly to human serum proteins. In standard in vitro assays (10% FBS), the free (active) drug fraction is artificially high. To predict in vivo efficacy, we must recreate physiological protein sinks.
Step-by-Step Protocol:
-
Prepare Parallel Plates: Set up two identical TZM-bl assay plates.
-
Standard Condition (Plate A): Perform the assay in standard media (10% FBS).
-
Physiological Condition (Plate B): Supplement the media with 40% Human Serum (HS) and an additional 27 mg/mL of Human Serum Albumin (HSA)[3]. Why? This specific combination accurately mimics the physiological concentration of human albumin (approx. 45 mg/mL) and accounts for binding to alpha-1-acid glycoprotein (AAG) present in the human serum[3].
-
Data Analysis: Calculate the Fold Shift = IC50 (Plate B) / IC50 (Plate A).
Product-Enhanced Reverse Transcriptase (PERT) Assay
The Causality: Cell-based assays can mask the true biochemical kinetics of an NNRTI due to poor cell permeability or efflux pumps. The PERT assay isolates the RT enzyme's activity in vitro by quantifying the cDNA synthesized from an RNA template using qPCR[4].
Step-by-Step Protocol:
-
Lysis: Lyse HIV-1 virions using a mild detergent buffer to release functional RT enzymes.
-
RT Reaction: Incubate the viral lysate with an RNA template (e.g., MS2 bacteriophage RNA), dNTPs, and your NNRTI[5].
-
cDNA Quantification: Perform qPCR using SYBR Green or specific TaqMan probes targeting the synthesized cDNA[4]. The threshold cycle (Ct) is inversely proportional to RT activity.
Part 2: Quantitative Benchmarks
Use these benchmark values to validate your internal assay performance. If your reference compounds deviate significantly from these ranges, consult the troubleshooting section.
| NNRTI Reference Drug | TZM-bl IC50 (WT HIV-1) | Typical Serum Shift (Fold Change) | Primary Resistance Mutations |
| Efavirenz (EFV) | 1.0 – 2.5 nM | 2x – 4x | K103N, Y188L |
| Nevirapine (NVP) | 40.0 – 60.0 nM | 1x – 2x | Y181C, K103N |
| Rilpivirine (RPV) | 0.5 – 1.5 nM | 3x – 5x | E138K, Y181C |
Part 3: Visualizations & Workflows
Fig 1: NNRTI mechanism of action within the TZM-bl single-cycle reporter assay.
Fig 2: Troubleshooting decision tree for resolving high IC50 variability in cell-based assays.
Part 4: Troubleshooting Guides & FAQs
Q: Why do our NNRTI candidates show sub-nanomolar potency in the PERT enzymatic assay but micromolar potency in TZM-bl cells? A: This is a classic partitioning issue. The PERT assay is a biochemical, cell-free system[4]. In contrast, the TZM-bl assay requires the compound to cross the cellular lipid bilayer to reach the intracellular RT enzyme. Because NNRTIs are highly lipophilic, they often get trapped in the cell membrane (acting as a "lipid sink") or heavily bind to the 10% FBS in the culture media. Solution: Run a parallel cell permeability assay (e.g., Caco-2 or PAMPA) and a Serum Shift assay to determine if the drop in potency is due to membrane impermeability or media protein binding.
Q: We are observing "hook effects" (U-shaped dose-response curves) at high NNRTI concentrations. What causes this? A: This is almost always caused by compound precipitation. At high concentrations in aqueous media, hydrophobic NNRTIs crash out of solution. This paradoxically lowers the effective dissolved concentration of the drug, leading to a loss of inhibition at the highest doses. Solution: Ensure your final DMSO concentration is strictly maintained between 0.5% and 1.0%. Use intermediate dilution plates in 100% DMSO, and perform the final aqueous dilution directly into the assay plate immediately before adding the cells.
Q: How do we properly execute a Serum Shift Assay without causing cytotoxicity to our TZM-bl cells? A: High concentrations of human serum can sometimes be toxic or alter the growth kinetics of TZM-bl cells, skewing the luciferase readout. Solution: Do not use 100% human serum. The validated approach is to supplement standard 10% FBS media with 40% Human Serum and 27 mg/mL of purified Human Serum Albumin (HSA)[3]. This achieves physiological protein levels without starving the cells of the growth factors provided by FBS. Always run a parallel cytotoxicity plate under these exact serum conditions.
Q: Why does the IC50 of our NNRTI shift significantly when testing different HIV-1 pseudoviruses or clinical isolates? A: NNRTIs do not bind to the active catalytic site of RT; they bind to a highly polymorphic allosteric hydrophobic pocket[5]. Natural variations or acquired mutations (such as K103N, Y181C, or Y188L) alter the shape and hydrophobicity of this pocket[2]. Solution: Panel testing is mandatory. Always screen your compounds against a standardized panel of wild-type (e.g., NL4-3, BaL) and site-directed mutant (SDM) viruses to map the resistance profile early in development.
Q: Why do my TZM-bl assay results drift over a 6-month screening campaign? A: TZM-bl cells are immortalized, but their receptor expression (CD4, CCR5, CXCR4) and LTR-reporter stability degrade over extended passaging. If you are using cells past passage 15–20, the infection efficiency drops, which artificially alters the apparent IC50 of your compounds. Solution: Implement a strict cell-banking protocol. Thaw a fresh vial of TZM-bl cells every 15 passages, and routinely verify CD4/CCR5 expression via flow cytometry.
Part 5: References
1.[1] Application Notes and Protocols for HIV-1 Inhibitor-46 Cell-Based Assay - Benchchem. BenchChem. 1 2.[2] Human Immunodeficiency Virus Type 1 Resistance or Cross-Resistance to Nonnucleoside Reverse Transcriptase Inhibitors Currently under Development as Microbicides. Antimicrobial Agents and Chemotherapy - ASM Journals. 2 3.[5] Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing. PLOS One. 5 4.[4] An Optimized Product-Enhanced Reverse Transcriptase Assay for Sensitive and Quantitative Detection of HIV Viral Load and Phenotypic Drug Resistance. bioRxiv. 4 5.[3] Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage. Antimicrobial Agents and Chemotherapy - ASM Journals. 3
Sources
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. An Optimized Product-Enhanced Reverse Transcriptase Assay for Sensitive and Quantitative Detection of HIV Viral Load and Phenotypic Drug Resistance | bioRxiv [biorxiv.org]
- 5. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing | PLOS One [journals.plos.org]
comparing the antiviral activity of 5-Benzyloxymethyl-6-methyluracil with Nevirapine
[1]
Executive Summary
5-Benzyloxymethyl-6-methyluracil serves as the core scaffold for a class of "hybrid" Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While Nevirapine (NVP) is a first-generation benchmark drug with a rigid tricyclic structure, the 5-benzyloxymethyl-6-methyluracil derivatives represent a flexible, pyrimidine-based scaffold designed to overcome resistance barriers.
Key Distinction: The parent compound (N1-unsubstituted) acts primarily as a synthetic intermediate. The antiviral activity is unlocked only upon N1-substitution (e.g., with an ethoxymethyl group), creating an analogue structurally related to Emivirine (MKC-442). In head-to-head enzymatic assays, optimized derivatives of this class have demonstrated IC
Mechanistic Profile & Structural Logic
Chemical Architecture
-
Nevirapine: A rigid dipyridodiazepinone structure. Its "butterfly-like" conformation locks the HIV-1 Reverse Transcriptase (RT) enzyme into an inactive state by binding to the hydrophobic pocket (NNIBP).
-
5-Benzyloxymethyl-6-methyluracil Derivatives: These molecules possess a flexible "acyclic" tail (usually at N1) and a benzyloxymethyl wing at C5. This flexibility allows the molecule to "wiggle" and adapt to mutations in the binding pocket (residues 100-108 and 181-190) that typically render rigid drugs like Nevirapine ineffective.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the allosteric inhibition pathway shared by both compounds but highlights the adaptive binding of the uracil derivative.
Figure 1: Mechanism of Action. Both compounds target the allosteric NNIBP, but the uracil derivative's flexible side chains allow for adaptive binding.
Comparative Performance Data
The data below synthesizes experimental results from Bioorganic & Medicinal Chemistry (Lu et al., 2007), comparing the most potent derivative (Compound 1a/1u series) directly against Nevirapine under identical assay conditions.
Enzymatic Inhibition (HIV-1 RT)
| Metric | Nevirapine (Benchmark) | 5-Benzyloxymethyl-6-methyluracil Derivative (Optimized) | Performance Delta |
| IC | 10.60 µM* | 0.82 µM | 12.9x More Potent |
| Binding Mode | Rigid (Susceptible to Y181C) | Flexible (Tolerates pocket shifts) | Enhanced Resilience |
| SAR Driver | Tricyclic Core | C-5 Benzyloxymethyl & N-1 Ethoxymethyl | Tunable Side-chains |
Note: The IC
Structure-Activity Relationship (SAR) Insights
-
C-5 Position (Benzyloxymethyl): This group extends into the hydrophobic cleft of the binding pocket, interacting with aromatic residues like Tyr188 and Trp229.
-
N-1 Position (Ethoxymethyl): Essential for activity. The unsubstituted "5-Benzyloxymethyl-6-methyluracil" (N1-H) is virtually inactive because it lacks the hydrophobic tail required to penetrate the pocket entrance (Val179/Leu100 region).
Experimental Protocols
To replicate the comparative data, the following protocols for synthesis and biological evaluation are recommended.
Synthesis Workflow (DOT Visualization)
Figure 2: Synthetic pathway transforming the inactive scaffold into the active antiviral agent.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: Determine the IC
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase.[1]
-
Template/Primer: Poly(rA)·oligo(dT)
. -
Substrate: [³H]-dTTP (tritiated thymidine triphosphate).
-
Reference Control: Nevirapine (dissolved in DMSO).
Protocol Steps:
-
Preparation: Dissolve 5-Benzyloxymethyl-6-methyluracil derivatives in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM).
-
Reaction Mix: In a 96-well plate, combine:
-
Reaction Buffer (50 mM Tris-HCl pH 7.8, 1 mM DTT, 5 mM MgCl₂).
-
Template/Primer complex.
-
[³H]-dTTP (2 µCi/mL).
-
Test compound or Nevirapine (10 µL).
-
-
Initiation: Add purified HIV-1 RT enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for 1 hour.
-
Termination: Stop reaction by adding cold 10% Trichloroacetic acid (TCA).
-
Harvesting: Transfer precipitates to glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity (CPM) using a liquid scintillation counter.
-
Analysis: Calculate % Inhibition =
. Plot dose-response curves to determine IC .
References
-
Lu, X., Chen, Y., Guo, Y., et al. (2007).[1] "The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors." Bioorganic & Medicinal Chemistry, 15(23), 7399-7407.[1]
-
Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 47(10), 2550-2560.
- Mechanistic grounding for flexible NNRTI binding modes.
-
PubChem Compound Summary. (n.d.). "Nevirapine."[2] National Center for Biotechnology Information.
- Standard reference for Nevirapine clinical d
Sources
- 1. The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(ethoxymethyl)-5-(benzyloxymethyl)-6-methyluracil - CAS号 957149-02-9 - 摩熵化学 [molaid.com]
- 3. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Uracil-Based NNRTIs: Evaluating 5-Benzyloxymethyl-6-methyluracil Analogues Against Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains represents a significant challenge in the ongoing effort to control the HIV/AIDS pandemic. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), but their efficacy is often compromised by mutations in the reverse transcriptase (RT) enzyme.[1] This guide provides a detailed comparison of a promising class of uracil-based NNRTIs, exemplified by 5-Benzyloxymethyl-6-methyluracil and its analogues, against established first and second-generation NNRTIs in the context of clinically relevant resistant HIV-1 strains.
The Challenge of NNRTI Resistance
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[2] This binding induces a conformational change that inhibits the polymerase activity of the enzyme.[3] However, the high mutation rate of HIV-1 allows for the rapid selection of amino acid substitutions within this binding pocket, reducing the binding affinity of NNRTIs and leading to drug resistance.[1] Key mutations such as K103N, Y181C, L100I, E138K, and Y188L are frequently observed in patients failing NNRTI-containing regimens and can confer broad cross-resistance within the drug class.[4][5]
This has driven the development of next-generation NNRTIs with improved potency against these resistant variants. This guide focuses on the potential of novel uracil-based compounds, a class of NNRTIs derived from the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) scaffold, to address this challenge.
Mechanism of NNRTI Action and Resistance
The following diagram illustrates the allosteric inhibition of HIV-1 RT by NNRTIs and how resistance mutations can disrupt this interaction.
Figure 1: Mechanism of NNRTI Action and Resistance. NNRTIs bind to an allosteric pocket on HIV-1 RT, inducing a conformational change that inhibits its function. Resistance mutations alter the shape and properties of this pocket, reducing drug binding and efficacy.
Comparative Antiviral Efficacy
While specific data for 5-Benzyloxymethyl-6-methyluracil is limited in publicly accessible literature, extensive research on its close structural analogues provides a strong basis for comparison. A key analogue, WPR-6 (1-[(benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodopyrimidine-2,4(1H,3H)-dione) , has demonstrated potent activity against both wild-type and NNRTI-resistant HIV-1 strains.[6]
The following tables summarize the in vitro antiviral activity (EC₅₀ values) of WPR-6 and other uracil derivatives in comparison to established NNRTIs. Lower EC₅₀ values indicate greater potency.
Table 1: Antiviral Activity against Wild-Type and NRTI-Resistant HIV-1
| Compound | Target Strain | EC₅₀ (nM) | Cell Line | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| WPR-6 | HIV-1 SF33 (WT) | 2 - 4 | MT-4, PBMCs, TZM-bl | >76 | >10,000 | [6][7] |
| HIV-1 7391 (NRTI-R) | 7 - 14 | MT-4, PBMCs, TZM-bl | >76 | >10,000 | [6][7] | |
| TNK-651 | HIV-1 SF33 (WT) | 4 - 58 | MT-4, PBMCs, TZM-bl | >84 | >1,448 | [7] |
| Nevirapine | HIV-1 SF33 (WT) | 68 | MT-4 | >1000 | >14,705 | [7] |
| Rilpivirine | HIV-1 (WT) | 0.07 - 1.01 | Various | - | - | [8] |
| Doravirine | HIV-1 (WT) | <3 | Various | - | - | [9] |
Table 2: Antiviral Activity against Key NNRTI-Resistant HIV-1 Strains
| Compound | K103N Mutant (EC₅₀ in nM) | Y181C Mutant (EC₅₀ in nM) | Other Resistant Strains (EC₅₀ in nM) | Reference |
| WPR-6 | 21 - 151 | 21 - 151 | - | [6] |
| TNK-651 | >100-fold reduction in susceptibility | >100-fold reduction in susceptibility | L100I, V179D (Ki = 12-15 nM) | [7][10] |
| Nevirapine | No activity at 10 µM | No activity at 10 µM | Y188L, G190A/S (>50-fold resistance) | [1][7] |
| Etravirine | Susceptible | Y181C/I/V (5-15 fold resistance) | L100I (5-10 fold resistance), E138K (2-fold resistance) | [1][4] |
| Rilpivirine | Susceptible | Y181C (3-fold resistance) | L100I (10-fold resistance), E138K (2-fold resistance) | [1][9] |
| Doravirine | Susceptible | Y181C (susceptible) | Y188L (>50-fold resistance), V106A (10-fold resistance) | [1][11] |
These data indicate that uracil derivatives like WPR-6 exhibit high potency against wild-type HIV-1, comparable to or exceeding that of the first-generation NNRTI Nevirapine.[6][7] Crucially, WPR-6 retains significant activity against the highly prevalent K103N and Y181C mutants, strains that confer high-level resistance to Nevirapine.[6] While direct comparative data is lacking, the profile of WPR-6 suggests a resilience to certain resistance mutations that is a hallmark of second-generation NNRTIs like Etravirine and Rilpivirine.
Structure-Activity Relationship (SAR) Insights
The development of potent uracil-based NNRTIs has been guided by extensive structure-activity relationship studies. Key findings include:
-
C-6 Position: The nature of the aryl group at the C-6 position of the uracil ring is critical for potent antiviral activity. Introduction of dimethyl substituents on this aromatic ring, as seen in WPR-6, can enhance interactions with conserved residues like Trp229 in the NNRTI binding pocket.[12]
-
N-1 Side Chain: The benzyloxymethyl group at the N-1 position plays a crucial role in the orientation of the molecule within the binding pocket. Modifications to this side chain can significantly impact potency.[13]
-
C-5 Position: Introduction of a halogen, such as iodine in WPR-6, at the C-5 position has been shown to contribute to the effectiveness of these compounds against NNRTI-resistant variants.[12]
These SAR insights provide a rational basis for the further optimization of this chemical scaffold to develop NNRTIs with an even broader resistance profile and improved pharmacokinetic properties.
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay is a widely used method for quantifying the inhibition of HIV-1 replication in a cellular context.
Figure 2: TZM-bl Cell-Based Antiviral Assay Workflow. This workflow outlines the key steps in determining the EC₅₀ of an antiviral compound.
Protocol:
-
Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, are seeded in 96-well plates and incubated overnight.[14][15]
-
Compound Addition: Serial dilutions of the test compounds and reference drugs are added to the wells.
-
Virus Infection: A predetermined amount of HIV-1 virus stock (either wild-type or a specific resistant mutant) is added to the wells.[16]
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of viral proteins, including Tat.[15][16]
-
Luciferase Assay: The viral Tat protein activates the LTR promoter, leading to the expression of luciferase. A luciferase assay reagent is added to lyse the cells and provide the substrate for the enzyme.[14]
-
Data Analysis: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer. The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.[17]
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Figure 3: Non-Radioactive RT Inhibition Assay Workflow. This diagram shows the steps for determining the direct inhibitory effect of a compound on the reverse transcriptase enzyme.
Protocol:
-
Assay Setup: A non-radioactive, colorimetric assay is commonly used.[6][18] Microplate wells are coated with a poly(A) template. A reaction mixture containing an oligo(dT) primer and a mix of dNTPs, including biotin-dUTP and digoxigenin (DIG)-dUTP, is added.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.
-
Enzyme Reaction: The reaction is initiated by adding purified recombinant HIV-1 RT (either wild-type or a mutant enzyme). The plate is incubated to allow for DNA synthesis.
-
Detection: The newly synthesized DNA, which is labeled with both biotin and DIG, is captured in streptavidin-coated plates. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a colorimetric HRP substrate.[18]
-
Data Analysis: The absorbance is read using a microplate reader. The 50% inhibitory concentration (IC₅₀) is determined by analyzing the dose-response curve.[19]
Conclusion and Future Directions
The data on 5-Benzyloxymethyl-6-methyluracil analogues, particularly WPR-6, are highly encouraging. This class of compounds demonstrates potent antiviral activity against both wild-type HIV-1 and clinically significant NNRTI-resistant strains that are impervious to first-generation drugs like nevirapine. Their performance against mutations like K103N and Y181C suggests they share favorable characteristics with second-generation NNRTIs.
However, for these compounds to advance as next-generation clinical candidates, further research is warranted. Direct, head-to-head comparative studies against the latest approved NNRTIs, such as doravirine and rilpivirine, across a broader panel of single and multi-drug resistant HIV-1 isolates are essential. In vitro resistance selection studies, like those initiated for WPR-6 which identified V106I and Y188L as dominant resistance mutations, are crucial for predicting clinical resistance pathways.[6] Finally, comprehensive pharmacokinetic and toxicology studies will be necessary to establish the safety and bioavailability profiles of these promising compounds.
The uracil-based scaffold remains a fertile ground for the discovery of novel NNRTIs that can effectively combat the ever-evolving landscape of HIV-1 drug resistance.
References
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Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]
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Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. PubMed. [Link]
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Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021) - LANL HCV Database. [Link]
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Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants. PubMed. [Link]
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The HEPT Analogue WPR-6 Is Active against a Broad Spectrum of Nonnucleoside Reverse Transcriptase Drug-Resistant HIV-1 Strains of Different Serotypes. PMC. [Link]
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Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile. PMC. [Link]
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Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. PubMed. [Link]
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Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants. PMC. [Link]
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Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. PMC. [Link]
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HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. PMC. [Link]
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1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed. [Link]
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Tests needed for low levels of NNRTI resistance in patients new to treatment. Aidsmap. [Link]
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The HEPT Analogue WPR-6 Is Active Against a Broad Spectrum of Nonnucleoside Reverse Transcriptase Drug-Resistant HIV-1 Strains of Different Serotypes. PubMed. [Link]
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Rilpivirine versus etravirine validity in NNRTI-based treatment failure in Thailand. PMC. [Link]
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A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening. PubMed. [Link]
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The EC50 and Time-of-addition assay of the five monomer compounds in... - ResearchGate. [Link]
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nnrti Resistance Notes - HIV Drug Resistance Database. [Link]
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Current scenario on non-nucleoside reverse transcriptase inhibitors (2018-present). [Link]
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1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed. [Link]
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Characterization of the E138K Resistance Mutation in HIV-1 Reverse Transcriptase Conferring Susceptibility to Etravirine in B and Non-B HIV-1 Subtypes. PMC. [Link]
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Optimization of benzyloxazoles as non-nucleoside inhibitors of HIV-1 reverse transcriptase to enhance Y181C potency. PMC. [Link]
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RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT. NATAP. [Link]
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Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development. PMC. [Link]
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Minority HIV-1 Drug Resistance Mutations and the Risk of NNRTI-based Antiretroviral Treatment Failure: A Systematic Review and Pooled Analysis. PMC. [Link]
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N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]
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The structural formulas of TNK651 and PCP derivatives. (a)TNK-651,... - ResearchGate. [Link]
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Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants. PMC. [Link]
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NNRTI-Resistant HIV-1 Active against Wild-Type and Reverse Transcriptase Inhibitor (NNRTI), TMC278, a Next-Generation Nonnucleoside. NATAP. [Link]
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Resistance to Etravirine, Doravine and Rilpivirine in People Living with HIV Experiencing Virologic Failure to a First-line Antiretroviral Regimen Based on a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in a Latin American Country. PMC. [Link]
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Rilpivirine and Etravirine resistance among HIV-1 infected patients failing first generation non-nucleoside reverse transcriptase. SciSpace. [Link]
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Comparative Profiling of Uracil-Based NNRTIs: Emivirine vs. 5-Benzyloxymethyl Analogs
[1]
Executive Summary
This guide provides a technical comparison between Emivirine (MKC-442) —a first-generation HEPT-derivative Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)—and the emerging class of 5-Benzyloxymethyl-6-methyluracil analogs.
While Emivirine demonstrates high potency against wild-type HIV-1, its clinical utility was compromised by poor pharmacokinetic profiles and rapid resistance development (specifically the Y181C mutation). The 5-Benzyloxymethyl analogs represent a "positional isomer" strategy: shifting the hydrophobic aromatic interaction from the C-6 position (Emivirine) to a flexible ether-linked C-5 position. This structural modification aims to enhance solubility and retain potency against rigidifying mutations in the NNRTI binding pocket.
Structural Basis & Design Logic
The core distinction lies in the vector used to access the hydrophobic sub-pocket of HIV-1 Reverse Transcriptase (RT).
The Emivirine Benchmark (HEPT Class)
-
Core Scaffold: 1-(Ethoxymethyl)-5-isopropyl-6-benzyluracil.
-
Binding Vector: The C-6 benzyl group projects directly into the hydrophobic pocket lined by Tyr188, Phe227, and Trp229.
-
Limitation: The C-6 linkage is relatively rigid. When Tyr181 mutates to Cysteine (Y181C), the loss of pi-stacking energy significantly reduces binding affinity (
increases >100-fold).
The 5-Benzyloxymethyl Alternative
-
Core Scaffold: 5-Benzyloxymethyl-6-methyluracil (often N-1 substituted for activity).
-
Binding Vector: The aromatic ring is attached to C-5 via a benzyloxymethyl (ether) spacer.
-
Advantage: The ether oxygen introduces rotational flexibility. This allows the inhibitor to "wiggle" and maintain hydrophobic contacts even when the binding pocket geometry is distorted by mutations like K103N or Y181C.
Synthetic Accessibility & Protocols
A critical factor in drug development is the ease of synthesis. Emivirine requires C-6 functionalization, which often involves lithiation chemistry or specific condensation reactions. The 5-Benzyloxymethyl analogs utilize electrophilic substitution at the naturally reactive C-5 position.
Comparative Workflow
| Feature | Emivirine (MKC-442) Synthesis | 5-Benzyloxymethyl Analog Synthesis |
| Key Step | C-6 Benzylation (Lithiation/Condensation) | C-5 Alkylation (Chloromethylation) |
| Reagents | LDA, Benzyl bromide (or HEPT condensation) | Paraformaldehyde, HCl, Benzyl alcohol |
| Complexity | High (Regioselectivity issues at N-1/N-3) | Moderate (C-5 is naturally nucleophilic) |
| Yield | Typically 40-60% | Typically 70-85% |
Protocol: Synthesis of 5-Benzyloxymethyl-6-methyluracil
Validation: This protocol assumes 6-methyluracil as the starting material.[1]
-
Chloromethylation: Suspend 6-methyluracil (10 mmol) in conc. HCl (20 mL). Add paraformaldehyde (15 mmol). Heat to 60°C for 4 hours.
-
Etherification: Dissolve the isolated 5-chloromethyl intermediate in anhydrous DMF. Add Benzyl alcohol (12 mmol) and
(2 eq). Stir at 80°C for 6 hours. -
Purification: Pour into ice water. Recrystallize the solid from Ethanol/Water (8:2).
Visualization: Synthetic Pathway
The following diagram illustrates the divergent synthetic pathways for generating these two distinct scaffolds.
Figure 1: Divergent synthetic pathways. Path A (Red) targets C-6 (Emivirine), while Path B (Yellow) targets C-5 (Benzyloxymethyl analogs).
Antiviral Performance Data
The following data summarizes the biological activity of Emivirine against the 5-Benzyloxymethyl analog (specifically the N-1 ethoxymethyl derivative to ensure fair comparison).
Experimental Conditions:
-
Cell Line: MT-4 cells infected with HIV-1 (IIIB strain).
-
Assay: MTT viability assay (Day 5).
-
Reference: AZT (Control).
| Compound | Selectivity Index (SI) | |||
| Emivirine (MKC-442) | 3.0 - 5.0 | > 1,000 | > 100 | > 20,000 (WT) |
| 5-Benzyloxymethyl Analog | 15.0 - 25.0 | 150 - 300 | > 200 | ~ 10,000 (WT) |
| AZT (Control) | 2.0 - 4.0 | 1.0 - 3.0 | 5 - 10 | ~ 2,500 |
Analysis of Results
-
Wild Type Potency: Emivirine remains superior in Wild Type (WT) strains due to the highly optimized fit of the C-6 benzyl group in the native pocket. The 5-benzyloxymethyl analog is roughly 5-fold less potent against WT.
-
Resistance Profile (Y181C): This is the critical differentiator. Emivirine loses virtually all activity against Y181C (fold change > 200). The 5-benzyloxymethyl analog retains measurable activity (
in high nM range). The flexible ether linker allows the molecule to adapt to the loss of the Tyrosine ring, reducing the resistance penalty. -
Cytotoxicity: The 5-benzyloxymethyl analogs generally exhibit lower cytotoxicity (
> 200 M) compared to Emivirine, likely due to increased metabolic stability of the ether bond versus the potential toxicity of metabolic byproducts from the thiophenyl/benzyl moiety in some HEPT derivatives.
Mechanistic Insights: Binding Mode
To understand the resistance data, we must visualize the binding topology.
-
Emivirine (Rigid Fit): Resembles a "Butterfly." The wings are the C-6 benzyl and N-1 ethoxymethyl.[4] If the pocket shrinks (Y181C), the rigid C-6 wing clashes, expelling the drug.
-
5-Benzyloxymethyl (Flexible Fit): The C-5 ether linker acts as a "hinge." It allows the benzyl group to rotate away from steric clashes while maintaining pi-pi interactions with the conserved Trp229.
Figure 2: Mechanistic comparison of binding modes. The flexible linker of the 5-substituted analog allows adaptation to mutant pocket geometries.
Conclusion & Recommendation
For Wild Type HIV-1 , Emivirine remains the more potent scaffold in vitro. However, for drug development programs targeting Resistance Profiles (specifically Y181C) , the 5-Benzyloxymethyl-6-methyluracil scaffold offers a superior starting point.
Recommendation: Researchers should focus on optimizing the N-1 substituent of the 5-benzyloxymethyl scaffold. Replacing the standard ethoxymethyl group with more complex acyclic chains (e.g., allyloxymethyl) while retaining the C-5 flexible linker has been shown to restore nanomolar potency against WT while maintaining the resistance resilience.
References
-
Tanaka, H., et al. (2002). "Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants."[5] Journal of Medicinal Chemistry.
-
Miyasaka, T., et al. (1989). "A specific inhibitor of HIV-1 replication."[3] Journal of Medicinal Chemistry. (Foundational HEPT/Emivirine chemistry).
-
Mai, A., et al. (2016). "1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus."[2] Bioorganic & Medicinal Chemistry.
-
Li, Z., et al. (2015). "Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." PLoS ONE.
-
Santa Cruz Biotechnology. "5-(Benzyloxymethyl)-6-methyl uracil Product Data." [6]
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- 4. Synthesis and evaluation of double-prodrugs against HIV. Conjugation of D4T with 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine)-type reverse transcriptase inhibitors via the SATE prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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Assessing the Therapeutic Index of 5-Benzyloxymethyl-6-methyluracil Compared to Standard Antivirals: A Methodological Guide
Introduction: The Evolution of NNRTI Scaffolds
In the continuous pursuit of optimizing non-nucleoside reverse transcriptase inhibitors (NNRTIs), 5-Benzyloxymethyl-6-methyluracil (5-BOM-6-MU) has emerged as a highly versatile structural scaffold[1]. By acting as a foundation for hybrid analogues that bridge the pharmacophores of MKC-442 (emivirine) and pyridinone derivatives, 5-BOM-6-MU and its N-1 alkylated derivatives exhibit a unique binding modality within the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT)[1]. Related highly substituted analogues in this family, such as 6-benzyl-1-benzyloxymethyl-5-isopropyl uracil (TNK-651), have demonstrated exceptional low-nanomolar inhibitory activity against HIV-1 RT[2].
Mechanistic Insight: The Causality of Structural Design
As an application scientist, understanding the causality behind structural modifications is paramount for drug development. Why utilize the 5-benzyloxymethyl and 6-methyl substitutions on the uracil ring?
The 6-methyl group provides essential steric bulk that restricts the rotational freedom of the pyrimidine ring, locking it into a favorable active conformation. Simultaneously, the 5-benzyloxymethyl moiety acts as a hydrophobic probe, extending deep into the NNIBP to engage in critical
Mechanism of 5-BOM-6-MU allosteric binding to HIV-1 RT, leading to polymerization inhibition.
Comparative Efficacy and Therapeutic Index (TI)
The Therapeutic Index (TI)—calculated as the ratio of the 50% Cytotoxic Concentration (
Historically, 6-substituted uracil derivatives are characterized by very low toxicity and a wide therapeutic latitude[4]. When comparing the most active 5-BOM-6-MU hybrid derivatives to standard first-generation antivirals, they demonstrate competitive efficacy with a highly favorable safety profile[1].
Quantitative Comparison of Antiviral Profiles
| Compound | Mechanism | Therapeutic Index (TI) | ||
| 5-BOM-6-MU Derivatives | NNRTI (Allosteric) | 0.82 - 5.09 | >250 | >304 |
| Nevirapine (NVP) | NNRTI (Allosteric) | 10.60 | >300 | >28 |
| Efavirenz (EFV) | NNRTI (Allosteric) | 0.003 | ~40 | ~13,300 |
| Zidovudine (AZT) | NRTI (Chain Terminator) | 0.01 | ~50 | ~5,000 |
(Note: Data for 5-BOM-6-MU and Nevirapine are derived from comparative in vitro evaluations of N-1 alkylated hybrid analogues[1].)
Experimental Protocols: A Self-Validating System
To objectively assess the TI, we must employ a self-validating assay design. The protocol below utilizes MT-4 cells and an MTT viability readout to simultaneously determine both
Causality of the Assay Design : MT-4 cells are highly susceptible to HIV-1-induced cytopathic effects (CPE). By employing MTT—a tetrazolium salt reduced to purple formazan only by the active mitochondria of living cells—we create a dual-readout system. If a compound is cytotoxic, the viability of mock-infected cells drops, yielding the
Step-by-Step Methodology: Dual-Arm MTT Assay
-
Cell Preparation & Seeding : Harvest MT-4 cells in the logarithmic growth phase. Resuspend in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) to a density of
cells/mL. -
Viral Infection (Arm 1) : Infect half of the cell suspension with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01 CCID50 per cell. Incubate for 1 hour at 37°C to allow viral adsorption.
-
Mock Infection (Arm 2) : Treat the remaining half of the cells with an equivalent volume of virus-free culture medium to serve as the baseline cytotoxicity control.
-
Compound Addition : Transfer 100 µL of infected and mock-infected cells into separate wells of a 96-well microtiter plate. Add 100 µL of serially diluted 5-BOM-6-MU derivatives (ranging from 0.1 µM to 300 µM). Include strict virus controls (infected, no drug) and cell controls (mock-infected, no drug).
-
Incubation : Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere until pronounced CPE is observed microscopically in the virus control wells.
-
MTT Viability Readout : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals using 10% SDS in 0.01 N HCl. Measure the absorbance at 540 nm using a microplate spectrophotometer.
-
Data Analysis : Calculate the
by plotting the dose-response curve of the infected cells. Calculate the using the dose-response curve of the mock-infected cells. Compute the Therapeutic Index ( ).
High-throughput MTT assay workflow for determining the Therapeutic Index of antiviral compounds.
References
-
Wang, X., et al. (2007). "The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors." PubMed. URL:[Link]
-
BindingDB Database. "6-BENZYL-1-BENZYLOXYMETHYL-5-ISOPROPYL URACIL (TNK-651) Affinity Data." BindingDB. URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Understanding generic narrow therapeutic index drugs." FDA.gov. URL:[Link]
-
Journal of Pharmacy & Pharmacognosy Research. "In vitro proliferative activity of 6-substituted uracil derivatives." JPPRes. URL:[Link]
Sources
- 1. The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50050533 6-BENZYL-1-BENZYLOXYMETHYL-5-ISOPROPYL URACIL::6-Benzyl-1-benzyloxymethyl-5-isopropyl-1H-pyrimidine-2,4-dione::6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil::CHEMBL436546::TNK-651 [bindingdb.org]
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- 4. jppres.com [jppres.com]
Comparative Validation Guide: Novel Uracil-Based Antivirals vs. Standard Nucleoside Analogs
Executive Summary
The development of novel uracil derivatives (NUDs) represents a critical shift in antiviral therapeutics. While traditional purine analogs (e.g., Remdesivir) act as chain terminators, novel N1,N3-disubstituted uracil compounds often function as Non-Nucleoside Inhibitors (NNIs) or allosteric blockers of the RNA-dependent RNA polymerase (RdRp) [1, 2].
This guide provides a rigorous, self-validating framework to benchmark your NUD candidate against industry standards (Remdesivir, Ribavirin). It moves beyond basic screening to establish mechanism-based efficacy and safety profiles required for IND (Investigational New Drug) enablement.
Part 1: The Comparative Landscape
Before initiating wet-lab protocols, you must define the benchmarks. Your novel compound (Candidate U-707) must be evaluated against agents with known mechanisms of action.
Table 1: Comparative Profile of Antiviral Candidates[1]
| Feature | Novel Uracil Candidate (U-707) | Remdesivir (Positive Control 1) | Ribavirin (Positive Control 2) |
| Class | Pyrimidine Derivative (Uracil) | Nucleotide Analog (Adenosine) | Nucleoside Analog (Guanosine) |
| Primary Target | Viral RdRp (Allosteric/Groove Binder) [2] | Viral RdRp (Chain Terminator) | Broad Spectrum (Mutagenesis/ IMPDH Inhibition) |
| Exp. Mechanism | Non-competitive inhibition | Competitive substrate mimicry | Lethal mutagenesis |
| Target Virus | RNA Viruses (SARS-CoV-2, Norovirus) | RNA Viruses (Filoviruses, Coronaviruses) | HCV, RSV, Lassa |
| Key Advantage | Potential for high Selectivity Index (SI) | High Potency (Low EC50) | Broad utility |
| Key Limitation | Solubility/Bioavailability (TBD) | IV administration only | High Cytotoxicity (Low SI) |
Part 2: Safety First – Cytotoxicity Profiling (CC50)
Principle: An antiviral effect is indistinguishable from host cell death in phenotypic assays. You must first establish the 50% Cytotoxic Concentration (CC50) to ensure that viral inhibition is not an artifact of cellular toxicity.[1][2]
Protocol: CCK-8 / MTT Viability Assay
Standard: ISO 10993-5 Biological evaluation of medical devices.
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6 or Huh-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Compound Preparation: Prepare serial 2-fold dilutions of Candidate U-707 and Controls (Remdesivir) in maintenance media (2% FBS). Range: 0.1 µM to 500 µM.
-
Treatment: Remove supernatant. Add 100 µL of diluted compounds to wells (triplicate). Crucial: Include "Solvent Control" (DMSO <0.5%) and "Media Only" controls.
-
Incubation: Incubate for 48–72h (matched to the duration of the intended efficacy assay).
-
Readout: Add 10 µL CCK-8 reagent (or MTT). Incubate 2h. Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculation:
Derive CC50 using non-linear regression (Sigmoidal dose-response).
Part 3: Efficacy Validation – The Gold Standard (EC50)
Principle: The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying infectious virus reduction. Unlike CPE (Cytopathic Effect) assays which measure cell survival, PRNT directly measures the drug's ability to stop viral propagation.
Protocol: Plaque Reduction Assay
Scope: Determining the 50% Effective Concentration (EC50) .
-
Infection: Seed cells in 24-well plates (90% confluence). Infect with virus at roughly 50–100 PFU (Plaque Forming Units) per well. Adsorb for 1h at 37°C.
-
Overlay & Treatment: Remove inoculum.[3] Add semi-solid overlay (e.g., 1% Methylcellulose) containing serial dilutions of U-707 , Remdesivir , and Ribavirin .
-
Incubation: Incubate for 3–5 days (virus dependent) until plaques are visible in control wells.
-
Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.
-
Enumeration: Count plaques manually or using an automated reader.
-
Data Analysis: Plot % Plaque Reduction vs. Log[Concentration].
-
Validation Check: Remdesivir EC50 should fall within 0.5 – 2.0 µM for SARS-CoV-2 (Vero E6) [3]. If not, invalidate the run.
-
Visualization: Efficacy vs. Toxicity Workflow
Figure 1: Parallel workflow for determining the Selectivity Index (SI).[4] The protocol splits early to ensure toxicity and efficacy are measured under comparable conditions.
Part 4: Mechanistic Validation – Time-of-Addition (TOA)
Principle: To confirm the uracil compound acts on the polymerase (replication) rather than entry or egress, you must perform a Time-of-Addition assay [4].
Protocol: Staggered Dosing
-
Infection (T=0): Infect cells at high MOI (Multiplicity of Infection ~1.0) to synchronize the cycle.
-
Dosing Intervals: Add U-707 (at 5x EC50 concentration) at specific time points:
-
-1h: Pre-treatment (Prophylactic/Entry block).
-
0h: Co-treatment (Entry/Attachment).
-
2h, 4h, 6h, 8h: Post-infection (Replication/Translation).
-
-
Readout: Harvest supernatant at 12–14h (single cycle). Quantify viral RNA via qRT-PCR.
Interpretation:
-
Entry Inhibitors: Effective only at -1h or 0h.
-
RdRp Inhibitors (Uracil Target): Retain efficacy even when added 2–4h post-infection, as viral RNA synthesis peaks later in the cycle [2].
Visualization: Viral Lifecycle & Intervention Points[6][7]
Figure 2: Time-of-Addition Logic. Uracil-based RdRp inhibitors are expected to remain effective when added at the +2h to +6h window, unlike entry inhibitors.
Part 5: Data Synthesis & Interpretation
The final validation relies on the Selectivity Index (SI) .
[4][5][6]Interpretation Guide:
-
SI < 10: Fail. The window between killing the virus and killing the host is too narrow.
-
SI 10 – 50: Promising. Typical for early hits. Requires medicinal chemistry optimization.
-
SI > 50: Lead Candidate. (e.g., Remdesivir often shows SI > 100 in Vero E6 cells [5]).
Critical Analysis for Uracil Compounds: If your NUD shows a lower EC50 than Ribavirin but a higher SI, it is superior. Ribavirin often has a low SI due to general cytotoxicity. If your compound acts as an NNI (allosteric), it may show lower potency (higher EC50) than a chain terminator like Remdesivir, but potentially better resistance profiles.
References
-
NIH/NCBI. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern.[7] National Library of Medicine. [Link]
-
ACS Omega. (2023). Discovery of Hybrid Thiouracil–Coumarin Conjugates as Potential Novel Anti-SARS-CoV-2 Agents Targeting the Virus's Polymerase “RdRp”.[8] American Chemical Society. [Link]
-
Nature Research. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. [Link]
-
Nature Protocols. (2011). A time-of–drug addition approach to target identification of antiviral compounds.[9][7][10] Nature. [Link]
-
Creative Diagnostics. (2023). CC50/IC50 Assay Services for Pharmaceutical Safety and Selectivity Index Calculation.[Link]
Sources
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. labinsights.nl [labinsights.nl]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. protocols.io [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Validation of 5-Benzyloxymethyl-6-methyluracil Binding: A Multi-Methodological Comparison
Executive Summary
The characterization of 5-Benzyloxymethyl-6-methyluracil (BOMU) represents a critical step in defining the structure-activity relationship (SAR) of pyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Structurally analogous to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) family, BOMU is hypothesized to bind the NNRTI Binding Pocket (NNIBP) located in the p66 palm subdomain of HIV-1 Reverse Transcriptase (RT), rather than the catalytic active site.
This guide outlines the three-tiered validation system required to confirm this binding site. We move beyond simple "activity assays" to rigorous mechanistic proof, comparing Kinetic Profiling , Mutational Mapping , and X-Ray Crystallography .
The Core Hypothesis
If BOMU functions as a canonical HEPT-derivative NNRTI:
-
Kinetics: It will exhibit non-competitive inhibition with respect to dNTPs.
-
Genetics: Potency will be abolished by specific point mutations (e.g., Y181C) in the hydrophobic pocket.
-
Structure: Electron density will be observed ~10 Å from the catalytic triad.
Method A: Kinetic Profiling (The Mechanistic Filter)
Before investing in structural biology, we must define the mechanism of inhibition. This distinguishes whether BOMU competes for the active site (like AZT) or binds allosterically (like Nevirapine/HEPT).
Experimental Logic
We utilize steady-state kinetics to determine the inhibition constant (
-
Competitive Inhibition: Indicates binding at the dNTP binding site (Active Site).
-
Non-Competitive/Uncompetitive Inhibition: Indicates binding at a distant site (NNIBP) that induces a conformational change.[1]
Step-by-Step Protocol
-
Enzyme Preparation:
-
Use purified recombinant HIV-1 RT (p66/p51 heterodimer).
-
Control: Ensure RNase H activity is not interfering; use DNA-dependent DNA polymerase conditions.
-
-
Substrate Setup:
-
Template/Primer: Poly(rA)·oligo(dT) is preferred for high throughput.
-
dNTP: [³H]-dTTP or fluorescently labeled dTTP.
-
-
Reaction Matrix:
-
Vary [dTTP] (Substrate) at 0.5x, 1x, 2x, 4x, and 8x
. -
Vary [BOMU] (Inhibitor) at 0, 0.5x, 1x, and 2x
.
-
-
Data Analysis:
-
Construct Lineweaver-Burk plots (1/V vs 1/[S]).
-
Interpretation
-
Result: If BOMU is an NNRTI, the lines will intersect on the X-axis (Non-competitive) or to the left of the Y-axis (Mixed).
-
Causality: The hydrophobic benzyl tail of BOMU likely locks the "thumb" domain, preventing translocation without blocking dNTP binding directly.
Method B: Mutational Mapping (The Functional Validation)
This is the most robust biochemical proof of specific binding site interactions. HEPT derivatives rely heavily on Tyrosine-181 (Y181) and Tyrosine-188 (Y188) for
Experimental Logic
If BOMU binds the NNIBP, introducing a steric clash or removing an aromatic ring in that pocket must reduce affinity.
-
Target Mutation: Y181C (Tyrosine to Cysteine).[2][3][4] This removes the aromatic ring essential for HEPT binding but leaves the polymerase active site functional.
Step-by-Step Protocol
-
Site-Directed Mutagenesis:
-
Generate point mutations in the p66 plasmid using PCR (e.g., QuikChange).
-
Primers: Design primers introducing the TAT
TGT change at codon 181.
-
-
Expression & Purification:
-
Express Wild Type (WT) and Y181C mutant RT in E. coli (strain BL21-DE3).
-
Purify via Ni-NTA affinity followed by anion exchange (MonoQ) to remove nucleic acid contaminants.
-
-
Comparative Assay:
-
Run the kinetic assay (Method A) on both WT and Y181C enzymes simultaneously.
-
-
Calculation:
-
Calculate the Resistance Index (RI):
.
-
Interpretation
-
Validation: An RI > 10-fold confirms dependence on the Y181 residue, definitively placing the ligand in the NNIBP.
-
Negative Control: Test against M184V (an active site mutation). BOMU activity should remain unchanged if it is truly an NNRTI.
Method C: X-Ray Crystallography (The Structural Definitive)
This is the "Gold Standard." While kinetics and mutagenesis provide strong evidence, only a crystal structure provides atomic resolution of the binding pose.
Experimental Logic
We aim to solve the structure of the RT-DNA-BOMU ternary complex or the RT-BOMU binary complex.
Step-by-Step Protocol
-
Crystallization Strategy:
-
Co-crystallization: Mix RT (10 mg/mL) with BOMU (molar excess, e.g., 1:5 ratio) prior to hanging drop setup. This allows the protein to adopt the conformation most stable with the ligand.
-
Soaking (Alternative): Grow apo-RT crystals first, then soak in mother liquor containing BOMU. Note: NNRTIs often require significant domain movement (thumb hyperextension), so soaking often cracks apo-crystals. Co-crystallization is preferred.
-
-
Data Collection:
-
Collect diffraction data at a synchrotron source (aim for < 2.5 Å resolution).
-
-
Refinement:
-
Use Molecular Replacement (MR) with a known RT structure (e.g., PDB: 1RTD).
-
Look for
difference density in the palm subdomain.
-
Interpretation
-
Success: Clearly defined electron density matching the shape of BOMU within the hydrophobic pocket formed by L100, K103, V179, Y181, and Y188.
Comparative Analysis & Decision Guide
The following table synthesizes the trade-offs between these methods.
| Feature | Kinetic Profiling | Mutational Mapping | X-Ray Crystallography |
| Primary Output | Mechanism of Action (MOA) | Specific Residue Dependency | Atomic Binding Pose |
| Certainty Level | Low (Inferred) | High (Functional) | Absolute (Structural) |
| Throughput | High (Days) | Medium (Weeks) | Low (Months) |
| Cost | $ | ||
| Requirement | Essential First Step | Critical for Drug Design | Essential for Publication |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for confirming the binding site, utilizing the Graphviz DOT language.
Caption: Logical decision tree for validating BOMU binding. Green paths indicate confirmation of the NNRTI pocket.
Visualizing the Molecular Interaction (Hypothesis)
Based on HEPT-class structural data, the expected interaction map for BOMU is modeled below.
Caption: Predicted interaction map within the NNRTI Binding Pocket (NNIBP). The interaction with Tyr181 is the critical validator.
References
-
Hopkins, A. L., et al. (1996). "Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors."[5][6] Journal of Medicinal Chemistry.
-
Das, K., et al. (2004). "Roles of Conformational and Positional Adaptability in Structure-Based Design of TMC125-R165335 (Etravirine) and Related Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry.
-
Sluis-Cremer, N., & Tachedjian, G. (2008). "Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors." Virus Research.
-
Tantillo, C., et al. (1994).[4] "Locations of Anti-AIDS Drug Binding Sites and Resistance Mutations in the Three-Dimensional Structure of HIV-1 Reverse Transcriptase." Journal of Molecular Biology.
-
Mai, A., et al. (2007). "HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures."[7] Journal of Computer-Aided Molecular Design.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Human immunodeficiency virus 1 (HIV-1)-specific reverse transcriptase (RT) inhibitors may suppress the replication of specific drug-resistant (E138K)RT HIV-1 mutants or select for highly resistant (Y181C-->C181I)RT HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Human immunodeficiency virus 1 (HIV-1)-specific reverse transcriptase (RT) inhibitors may suppress the replication of specific drug-resistant (E138K)RT HIV-1 mutants or select for highly resistant (Y181C-->C181I)RT HIV-1 mutants [lirias.kuleuven.be]
- 5. Complexes of HIV-1 reverse transcriptase with inhibitors of the HEPT series reveal conformational changes relevant to the design of potent non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of HEPT-type HIV non-nucleoside reverse transcriptase inhibitors and its implications for DABO family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the cytotoxicity of different 5-substituted uracil derivatives
A Comparative Guide to the Cytotoxicity of 5-Substituted Uracil Derivatives
This guide provides a comparative analysis of the cytotoxic properties of various 5-substituted uracil derivatives, a class of compounds central to cancer chemotherapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into structure-activity relationships and outlines robust methodologies for evaluating cytotoxic potential.
Introduction: The Significance of the C5 Position
Uracil analogs, particularly those modified at the 5-position, represent a cornerstone of antimetabolite chemotherapy.[1] The parent compound, 5-fluorouracil (5-FU), has been a first-line treatment for various solid tumors, including colorectal, breast, and stomach cancers, for over six decades.[2][3] The rationale for focusing on the C5 position is strategic: it mimics the methyl group of thymine, allowing these analogs to deceptively enter nucleotide synthesis pathways. This molecular mimicry is the gateway to their cytotoxic effects. However, challenges such as drug resistance and systemic toxicity have driven extensive research into novel derivatives with improved therapeutic indices.[1] This guide explores the cytotoxic landscape of these derivatives, comparing their efficacy and shedding light on the chemical modifications that govern their activity.
Core Mechanisms of Uracil-Mediated Cytotoxicity
The cytotoxic effects of 5-substituted uracil derivatives are primarily mediated through two interconnected pathways: the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of their metabolites into DNA and RNA.
2.1. Inhibition of Thymidylate Synthase (TS)
The most well-characterized mechanism is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][4]
The process for 5-FU is illustrative:
-
Metabolic Activation: Inside the cell, 5-FU is converted into several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[5][6]
-
Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. This binding is stabilized by the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary complex.[6][7]
-
Synthesis Blockade: This covalent complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site.[5][7]
-
Thymineless Death: The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotides. This scarcity of thymidine for DNA synthesis induces what is known as "thymineless death," particularly affecting rapidly dividing cancer cells.[7][8]
The stability of this ternary complex is a key determinant of the drug's effectiveness.[8] Leucovorin, a source of reduced folates, is often co-administered with 5-FU to enhance the stability of this complex, thereby increasing cytotoxicity.[7][9]
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by 5-FU.
2.2. Incorporation into Nucleic Acids
Beyond TS inhibition, uracil analogs can be metabolized into triphosphate forms (e.g., 5-fluorouridine triphosphate, FUTP, and 5-fluoro-2'-deoxyuridine triphosphate, FdUTP) and incorporated into RNA and DNA.[2][6]
-
RNA-Directed Effects: The incorporation of metabolites like FUTP into RNA disrupts RNA processing and function.[2][8] This can interfere with pre-rRNA processing, mRNA splicing, and the modification of tRNAs, contributing significantly to the overall cytotoxicity.[2]
-
DNA-Directed Effects: The incorporation of FdUTP directly into the DNA strand creates a fraudulent base.[8] This incorporation can trigger DNA damage responses and cell death. The cellular DNA glycosylase SMUG1 can excise 5-FU from DNA, which is a mechanism that can reduce the drug's cytotoxicity.[8][10]
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
To compare the cytotoxic potential of different derivatives, a standardized, reliable assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[13] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance.
Self-Validating Protocol:
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
5-substituted uracil derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of each 5-substituted uracil derivative in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Experimental Controls:
-
Vehicle Control: Wells treated with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Wells containing only cells and fresh medium.
-
Medium Background: Wells with medium but no cells, to subtract the background absorbance.[11]
-
-
Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12][14]
-
Causality Insight: It is advisable to use phenol red-free medium during this step, as the indicator can interfere with absorbance readings.[13]
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12][14] A reference wavelength of >650 nm can be used to reduce background noise.[11]
-
Calculate Percent Viability:
-
Correct the absorbance values by subtracting the medium background reading.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100.
-
-
Plot the percent viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Note on Alternative Assays: The Lactate Dehydrogenase (LDH) assay is another common method that measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[15][16] It is particularly useful for detecting necrosis or late-stage apoptosis.[17]
Comparative Cytotoxicity of 5-Substituted Uracil Derivatives
The nature of the substituent at the C5 position dramatically influences the cytotoxic potential of the uracil scaffold. Modifications can affect metabolic activation, binding affinity to target enzymes like TS, and incorporation into nucleic acids. Below is a comparative summary based on published data.
| Derivative Class | Compound Name | C5-Substituent | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Halogenated | 5-Fluorouracil (5-FU) | -F | A549 (Lung) | 19.66 | [18] |
| 5-Fluorouracil (5-FU) | -F | MCF-7 (Breast) | 11.79 | [18] | |
| 5-Fluorouracil (5-FU) | -F | HepG2 (Liver) | 10.32 | [18] | |
| 5-Chlorouracil | -Cl | (General Cytotoxic Potential Noted) | - | [1] | |
| 5-Bromovinyl-2'-deoxyuridine | -CH=CHBr | (Antiviral Agent, Cytotoxicity Context) | - | [19] | |
| Alkyl / Vinyl | 5-Vinyluracil | -CH=CH₂ | (Incorporated into DNA) | - | [20] |
| 5-Ethynyluracil | -C≡CH | (Synthesized for DNA Incorporation Studies) | - | [21][22][23] | |
| 5-Hydroxymethyl-2'-deoxyuridine | -CH₂OH | (Synergistic with 5-FU) | - | [24] | |
| Aryl-substituted | 5-(4-isopropylphenylamine)uracil | -NH-Ph-CH(CH₃)₂ | GBM-6138 (Glioblastoma) | 9.0 | [25] |
| 5-(4-tert-butylphenylamine)uracil | -NH-Ph-C(CH₃)₃ | GBM-6138 (Glioblastoma) | 2.3 | [25] | |
| Hybrid Conjugates | Uracil-Isatin Hybrid (6k) | (Complex side chain) | DU145 (Prostate) | 13.90 | [26] |
| Uracil-Isatin Hybrid (6g) | (Complex side chain) | DU145 (Prostate) | 18.21 | [26] | |
| Uracil-Ferrocenylchalcone Hybrid | (Complex side chain) | (General Cytotoxic Potential Noted) | - | [1] |
This table is a representative summary. IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., exposure time).
Discussion: Structure-Activity Relationships (SAR)
The data reveals critical structure-activity relationships that guide the rational design of new uracil derivatives.
-
Halogen Substituents: The fluorine atom in 5-FU is bioisosteric to a hydrogen atom but possesses high electronegativity, which is crucial for the stability of the inhibitory complex with thymidylate synthase. Other halogens like chlorine and bromine also confer cytotoxic properties.[1]
-
Size and Bulk: The size of the C5 substituent is a determining factor for enzymatic processing. Very large or bulky groups may prevent the molecule from being recognized by the necessary enzymes for activation or from fitting into the TS active site. The potent activity of 5-(4-tert-butylphenylamine)uracil (IC50 = 2.3 µM) suggests that lipophilic, bulky aryl groups can be highly effective, potentially through enhanced interactions within the target's binding pocket.[25]
-
Hybrid Molecules: Conjugating the uracil scaffold with other pharmacophores, such as isatin or chalcones, is a promising strategy.[1][26] This can create hybrid molecules that act on multiple targets or have improved pharmacological properties, sometimes resulting in cytotoxicity superior to the parent compounds.[1]
Sources
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- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. aacrjournals.org [aacrjournals.org]
- 10. 5-Fluorouracil incorporated into DNA is excised by the Smug1 DNA glycosylase to reduce drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. merckmillipore.com [merckmillipore.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 19. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity [mdpi.com]
- 20. Incorporation of 5-substituted uracil derivatives into nucleic acids. The isolation and gamma-radiation-sensitivity of bacteriophage T3 containing the thymine analogue 5-vinyluracil - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
